molecular formula C9H7NO B7786579 (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Cat. No.: B7786579
M. Wt: 145.16 g/mol
InChI Key: GQNBRISQKUALEP-VQHVLOKHSA-N
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Description

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-hydroxy-2-phenylprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-hydroxy-2-phenylprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-3-hydroxy-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBRISQKUALEP-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22252-92-2
Record name 3-hydroxy-2-phenylacrylonitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, synthesis, and pharmaceutical utility of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (also known as


-formylphenylacetonitrile in its tautomeric form).

This compound serves as a critical "push-pull" alkene synthon in the construction of nitrogenous heterocycles, particularly aminopyrazoles and pyrimidines , which are foundational scaffolds in kinase inhibitor discovery.

Chemical Identity & Structural Dynamics

The molecule exists in a dynamic tautomeric equilibrium between the keto-form (3-oxo-2-phenylpropanenitrile) and the enol-form ((2Z)-3-hydroxy-2-phenylprop-2-enenitrile). In solution, the equilibrium is solvent-dependent, but the enol form is often stabilized by conjugation with the phenyl ring and intramolecular hydrogen bonding.

Tautomeric Equilibrium

The "Z" designation in the IUPAC name implies a specific stereochemical arrangement where the highest priority groups at each carbon (the Nitrile at C2 and the Hydroxyl at C3) are on the same side (cis). This geometry facilitates an intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen, stabilizing the planar enol structure.

CIP Priority Assignment:

  • C2 Position: Nitrile (

    
    ) > Phenyl (
    
    
    
    ). Note: Nitrogen has a higher atomic number than Carbon.
  • C3 Position: Hydroxyl (

    
    ) > Hydrogen (
    
    
    
    ).
  • Configuration: (Z)

    
     High priority groups (
    
    
    
    and
    
    
    ) are Zusammen (together).
DOT Diagram: Tautomeric & Reaction Landscape

Tautomerism cluster_reactivity Synthetic Divergence Keto Keto Form (3-oxo-2-phenylpropanenitrile) Reactive Methylene Enol Enol Form (Z-Isomer) ((2Z)-3-hydroxy-2-phenylprop-2-enenitrile) Stabilized by H-Bond Keto->Enol Tautomerization (Solvent/pH dependent) Hydrazine Hydrazine (NH2NH2) Enol->Hydrazine Amidine Amidines (RC(=NH)NH2) Enol->Amidine Pyrazole 3-Amino-4-phenylpyrazole (Kinase Scaffold) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 4-Amino-5-phenylpyrimidine (Drug Fragment) Amidine->Pyrimidine Cyclocondensation

Caption: Tautomeric equilibrium between the keto-aldehyde and the enol-nitrile, leading to divergent heterocyclic synthesis.

Synthesis & Purification Protocols

The most robust synthetic route involves the Claisen condensation of phenylacetonitrile with an alkyl formate. This method ensures high regioselectivity and yield.

Protocol: Formylation of Phenylacetonitrile

Reaction:



Reagents:
  • Phenylacetonitrile (1.0 eq)

  • Ethyl Formate (1.2 eq)

  • Sodium Ethoxide (1.1 eq) or Sodium Methoxide

  • Solvent: Anhydrous Benzene, Toluene, or THF (dry)

Step-by-Step Methodology:
  • Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend Sodium Ethoxide (freshly prepared or commercial) in anhydrous Toluene.

  • Addition: Cool the suspension to 0–5°C. Add a mixture of Phenylacetonitrile and Ethyl Formate dropwise over 30–45 minutes. Critical: Maintain temperature <10°C to prevent self-condensation of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) will form.

  • Hydrolysis: Quench the reaction with ice-cold water. Separate the aqueous layer (containing the product as a salt).

  • Isolation (Critical Step): Wash the aqueous layer with diethyl ether to remove unreacted starting materials. Acidify the aqueous phase carefully with 1N HCl to pH ~3–4 while stirring vigorously.

  • Crystallization: The product will precipitate as a solid (or oil that solidifies). Filter, wash with cold water, and recrystallize from Ethanol/Water or Benzene.

Yield Expectation: 75–85% Appearance: Pale yellow to off-white crystalline solid.

Physicochemical & Spectroscopic Properties[1][2][3][4]

Accurate characterization relies on identifying the specific signatures of the enol form, particularly the vinyl proton and the exchangeable hydroxyl proton.

Data Summary Table
PropertyValue / CharacteristicNotes
Molecular Formula

MW: 145.16 g/mol
Melting Point 156–158 °CEnol form (Keto form is lower, ~89°C)
Solubility DMSO, Methanol, THFPoor solubility in non-polar alkanes
pKa (Calculated) ~6.5 – 7.5Acidic due to resonance stabilization
UV

~260 nmConjugated Styrene-like system
Spectroscopic Identification (NMR)

The NMR spectrum in DMSO-


 typically favors the enol form due to hydrogen bonding capabilities of the solvent.
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.0–12.5 ppm (1H, broad s, 
      
      
      
      ): Exchangeable with
      
      
      .
    • 
       7.8–8.1 ppm (1H, s, 
      
      
      
      ): The vinyl proton beta to the nitrile.
    • 
       7.2–7.6 ppm (5H, m, 
      
      
      
      ): Phenyl ring protons.
  • 
     NMR: 
    
    • Distinct signals for the Nitrile carbon (~118 ppm), the Enol carbon (~160 ppm), and the quaternary C2 (~95-100 ppm).

Pharmaceutical Utility: Heterocycle Synthesis

The (2Z)-3-hydroxy-2-phenylprop-2-enenitrile scaffold is a versatile C-C-N building block. Its primary value in drug discovery is the ability to react with binucleophiles to form 5- and 6-membered aromatic rings found in kinase inhibitors (e.g., JAK, BTK inhibitors).

Pathway A: Synthesis of 3-Amino-4-Phenylpyrazoles

Reacting the scaffold with hydrazine derivatives yields aminopyrazoles.[1] The mechanism involves an initial Michael-type addition followed by cyclization.

  • Reagent: Hydrazine Hydrate (

    
    )
    
  • Conditions: Ethanol, Reflux, 2-4 hours.

  • Product: 3-amino-4-phenyl-1H-pyrazole.

  • Significance: The 3-amino-pyrazole motif is a classic ATP-hinge binder in kinase medicinal chemistry.

Pathway B: Synthesis of Pyrimidines

Reaction with amidines (e.g., Guanidine, Acetamidine) yields substituted pyrimidines.

  • Reagent: Guanidine Carbonate

  • Conditions: NaOEt/EtOH, Reflux.

  • Product: 2,4-diamino-5-phenylpyrimidine (if Guanidine is used).

  • Significance: Similar to the Trimethoprim or Ibrutinib core structures.

DOT Diagram: Synthetic Workflow

Synthesis SM1 Phenylacetonitrile Inter (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (The Scaffold) SM1->Inter NaOEt, Toluene 0°C -> RT SM2 Ethyl Formate SM2->Inter NaOEt, Toluene 0°C -> RT Prod1 3-Amino-4-Phenylpyrazole (Kinase Inhibitor Core) Inter->Prod1 + Hydrazine EtOH, Reflux Prod2 4-Amino-5-Phenylpyrimidine (Antifolate/Kinase Core) Inter->Prod2 + Guanidine NaOEt, Reflux

Caption: Divergent synthesis of bioactive heterocycles from the hydroxynitrile scaffold.

References

  • Organic Syntheses. (1943).

    
    -Phenylacetoacetonitrile. Org. Synth. Coll. Vol. 2, 389. Retrieved from [Link]
    
  • PrepChem.Synthesis of

    
    -formylphenylacetonitrile. Retrieved from [Link]
    
  • PubChem. (2025).[2] 3-Hydroxy-2-phenylacrylonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2006). Crystal structure and hydrogen bonding of (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Cryst. E62. Retrieved from [Link]

Sources

alpha-formylphenylacetonitrile keto-enol tautomerism mechanism

Mechanistic Insights into the Keto-Enol Tautomerism of -Formylphenylacetonitrile

Executive Summary

3-hydroxy-2-phenylacrylonitrile

This guide provides a rigorous mechanistic analysis of this tautomerism, detailing the thermodynamic drivers, kinetic pathways, and practical implications for drug design. It includes validated experimental protocols for synthesis and characterization, ensuring reproducibility in a research setting.

Structural Analysis & Tautomeric Equilibrium

The Tautomeric System

The molecule exists in dynamic equilibrium between the dicarbonyl-like keto form and the conjugated enol form. Unlike simple ketones, the equilibrium here is significantly shifted due to the electron-withdrawing nature of the nitrile group and the conjugation afforded by the phenyl ring.

  • Keto Form: 2-formyl-2-phenylacetonitrile (A)

    • Characteristics: Contains a highly acidic

      
      -proton (
      
      
      ). The
      
      
      carbon interrupts conjugation between the phenyl and formyl groups.
  • Enol Form: 3-hydroxy-2-phenylacrylonitrile (B)

    • Characteristics: Dominant species in most solvents and the solid state. Features an extended

      
      -system (Phenyl-
      
      
      -C=C-
      
      
      -CN) and is stabilized by resonance.

TautomerismKetoKeto Form(2-formyl-2-phenylacetonitrile)Non-conjugated sp3 centerTransitionTransition State(Proton Transfer)Keto->Transition -H+ / +H+ EnolEnol Form(3-hydroxy-2-phenylacrylonitrile)Dominant: Extended ConjugationKeto->EnolK_eq >> 1Transition->Enol Rehybridization Enol->Keto

Figure 1: The tautomeric equilibrium favors the enol form due to the thermodynamic stability provided by the conjugated Phenyl-C=C-CN system.

Thermodynamic Drivers

The stability of the enol form is driven by two primary factors:

  • Cross-Conjugation: The C=C double bond in the enol allows for orbital overlap between the phenyl ring and the nitrile group, creating a continuous

    
    -system that lowers the internal energy of the molecule.
    
  • Electronic Synergy: The electron-donating hydroxyl group (+M effect) and the electron-withdrawing nitrile group (-M, -I effect) across the double bond create a "push-pull" alkene system, significantly stabilizing the enol structure.

Mechanistic Pathways

Base-Catalyzed Tautomerism

In synthetic contexts (e.g., reaction with amidines), the base-catalyzed pathway is most relevant. The

BaseMechanismStep1Step 1: DeprotonationBase (B:) abstracts acidic alpha-protonIntermediateResonance Stabilized EnolateCharge delocalized onto Oxygen and NitrogenStep1->Intermediate FastStep2Step 2: ProtonationProtonation at Oxygen yields EnolIntermediate->Step2 Kinetic Control

Figure 2: Base-catalyzed mechanism. The enolate intermediate is a common shuttle between the two forms, but protonation at oxygen is kinetically favored.

Solvent Effects
  • Polar Protic Solvents (e.g., MeOH, EtOH): Stabilize the keto form slightly more than non-polar solvents due to hydrogen bonding with the carbonyl oxygen, but the enol remains dominant.

  • Non-Polar Solvents (e.g.,

    
    , Benzene):  The enol form is overwhelmingly favored (>95%) to maximize internal conjugation and minimize dipole repulsion.
    

Analytical Characterization

Distinguishing the tautomers requires precise spectroscopic analysis. The following data represents the characteristic signatures of the dominant enol form.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
11.50 - 12.50Broad Singlet--OH (Enolic)Highly deshielded due to oxygen electronegativity and H-bonding.

H
7.80 - 8.20Singlet=CH--O (Vinyl)Characteristic of the enol double bond; absent in keto form (which would show --CHO ~9.5 ppm).

H
7.30 - 7.60MultipletAr--H (Phenyl)Aromatic protons.

C
~160 - 165Singlet=C--OHEnolic carbon (deshielded).

C
~115 - 118Singlet--CNNitrile carbon.

C
~100 - 105Singlet=C(Ph)(CN)Quaternary vinylic carbon.
Infrared Spectroscopy (IR)
  • 3200 - 3400 cm

    
    :  Broad O-H stretch (Enol).
    
  • 2210 - 2220 cm

    
    :  Sharp C
    
    
    N stretch (Conjugated nitrile appears at lower wavenumber than non-conjugated).
  • 1620 - 1640 cm

    
    :  C=C stretch (Strong, confirmed conjugation).
    

Experimental Protocols

Synthesis of -Formylphenylacetonitrile (Enol Form)

Principle: Claisen condensation of phenylacetonitrile with ethyl formate using a strong alkoxide base.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • Ethyl formate (1.2 eq)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (1.1 eq)

  • Solvent: Anhydrous Ethanol or Toluene

Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend NaOEt (1.1 eq) in anhydrous ethanol under

    
     atmosphere.
    
  • Addition: Cool the mixture to 0°C. Mix phenylacetonitrile (1.0 eq) and ethyl formate (1.2 eq) and add dropwise to the base suspension over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn viscous and yellow/orange as the sodium enolate salt forms.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the solid residue in ice-water.

  • Acidification: Carefully acidify the aqueous solution with 2M HCl to pH ~3. The enol form will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water or benzene to yield 3-hydroxy-2-phenylacrylonitrile .

Validation of Tautomeric State

To verify the enol form before using it in subsequent steps (e.g., drug synthesis):

  • Dissolve 10 mg of the product in

    
    .
    
  • Acquire a

    
    H NMR spectrum.
    
  • Pass Criteria: Absence of aldehyde proton signal (~9.5 ppm) and presence of vinyl singlet (~8.0 ppm).

Pharmaceutical Applications

This scaffold is a "privileged structure" in drug discovery, serving as a precursor for inhibitors of dihydrofolate reductase (DHFR) and tyrosine kinase.

Synthesis of Pyrimidine-Based Inhibitors

The most common application is the condensation with amidines to form 5-phenylpyrimidines.

PyrimidineSynthesisPrecursor3-hydroxy-2-phenylacrylonitrile(Enol Form)IntermediateMichael Addition /CyclizationPrecursor->Intermediate Base / Reflux AmidineAmidine / Guanidine(H2N-C(=NH)-R)Amidine->IntermediateProduct5-PhenylpyrimidineDerivativeIntermediate->Product -H2O

Figure 3: Cyclocondensation pathway. The enol carbon acts as the electrophile at the formyl position and nucleophile at the alpha position.

Key Drug Classes:

  • Antimicrobials: Trimethoprim analogs (via modification of the phenyl ring).

  • Anti-inflammatories: Pyrazole derivatives formed via reaction with hydrazines.

References

  • BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols. BenchChem. Link

  • PubChem. (2025). 2-Formyl-2-phenylacetonitrile Compound Summary. National Center for Biotechnology Information. Link

  • Oakwood Chemical. (2025). Product Specification: 2-Formyl-2-phenylacetonitrile. Oakwood Products, Inc.[4] Link

  • Chemistry Steps. (2023). Keto-Enol Tautomerism: Mechanism and Stability Factors. Link

  • Kütt, A., et al. (2006). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of Organic Chemistry. (Contextual reference for acidity of activated nitriles). Link

Technical Guide: 3-Oxo-2-Phenylpropanenitrile (CAS 5841-70-3)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical and synthetic profiling of 3-Oxo-2-phenylpropanenitrile (CAS 5841-70-3).

Physicochemical Profiling & Synthetic Utility[1][2]

Core Identity & Significance

3-Oxo-2-phenylpropanenitrile (also known as


-Formylphenylacetonitrile  or 2-Formyl-2-phenylacetonitrile ) is a specialized C3 building block used primarily in the synthesis of nitrogen-containing heterocycles.[1]

Unlike simple nitriles, this compound possesses a "push-pull" electronic structure due to the presence of both a nitrile group (electron-withdrawing) and a formyl group (electron-withdrawing/reactive electrophile) flanking a benzylic carbon. This unique architecture makes it a potent 1,3-dielectrophile equivalent , essential for constructing pyrimidine, pyridine, and diazepine scaffolds in pharmaceutical chemistry.

Critical Distinction: Do not confuse CAS 5841-70-3 with Putrescine dihydrochloride (CAS 333-93-7) or Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile). CAS 5841-70-3 is specifically the formylated derivative of phenylacetonitrile.

Physicochemical Characterization

The following data aggregates experimental values and authoritative estimates for laboratory handling.

PropertyValue / DescriptionNotes
CAS Number 5841-70-3
IUPAC Name 3-Oxo-2-phenylpropanenitrileAlt: 2-Formyl-2-phenylacetonitrile
Molecular Formula

Molecular Weight 145.16 g/mol
Appearance White to light yellow crystalline powderOxidizes/darkens upon prolonged air exposure.[1]
Melting Point 153 – 155 °CSharp melting range indicates high crystallinity.
Boiling Point Not applicable (Decomposes)Unstable at high temperatures without derivatization.
Acidity (pKa) ~9.0 – 10.5 (Estimated)The

-proton is highly acidic due to resonance stabilization by -CN and -CHO groups.
Hygroscopicity Low to ModerateStore in desiccated conditions.
Solubility Profile & Solvent Compatibility

The solubility of CAS 5841-70-3 is dictated by its ability to tautomerize. In polar aprotic solvents, it dissolves readily; in water, it is sparingly soluble unless the pH is adjusted to form the enolate.

SolventSolubility RatingOperational Notes
DMSO High (>100 mg/mL)Preferred solvent for NMR and stock solutions. Stable for weeks at -20°C.
Methanol / Ethanol High Primary solvents for recrystallization and reactions.
Dichloromethane (DCM) Moderate Soluble, often used for extraction after acidic workup.
Water Low / Sparingly Soluble <1 mg/mL at neutral pH. Solubility increases significantly at pH > 10 (enolate formation).
Ethyl Acetate Moderate Good for TLC spotting and column chromatography.
Mechanistic Insight: Keto-Enol Tautomerism[3]

One of the most critical features of CAS 5841-70-3 is its rapid equilibrium between the keto (formyl) form and the enol (hydroxymethylene) form. This tautomerism drives its reactivity.

  • Keto Form: Favored in non-polar environments; acts as a C-electrophile.

  • Enol Form: Stabilized by conjugation with the phenyl ring and intramolecular H-bonding; acts as a nucleophile in certain condensations or is trapped by O-alkylation.

Tautomerism cluster_0 Reactivity Context Keto Keto Form (3-Oxo-2-phenylpropanenitrile) Ph-CH(CHO)-CN Enol Enol Form (3-Hydroxy-2-phenylacrylonitrile) Ph-C(CN)=CH-OH Keto->Enol Tautomerization (Solvent Dependent) Enolate Enolate Ion (Reactive Intermediate) [Ph-C(CN)=CH-O]- Enol->Enolate Base (e.g., NaOMe) Enolate->Enol Acid (H+)

Figure 1: Tautomeric equilibrium and activation of CAS 5841-70-3. The enol form is often the dominant species in solution due to conjugation.

Experimental Protocols
Protocol A: Synthesis of CAS 5841-70-3 (Formylation)

For researchers needing to synthesize the material de novo.

Reagents: Phenylacetonitrile (1.0 eq), Ethyl Formate (1.5 eq), Sodium Methoxide (1.2 eq), Benzene or Toluene (Solvent).

  • Preparation: Suspend Sodium Methoxide (NaOMe) in dry Benzene/Toluene under an inert atmosphere (

    
     or Ar).
    
  • Addition: Mix Phenylacetonitrile and Ethyl Formate. Add this mixture dropwise to the NaOMe suspension at 0–5°C.

    • Note: The reaction is exothermic. Control addition rate to maintain low temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. A precipitate (the sodium enolate salt) will form.

  • Workup:

    • Add ice water to dissolve the solids. Separate the aqueous layer (contains the product as a salt).

    • Wash the organic layer with dilute NaOH to recover any remaining product.

    • Combine aqueous layers and acidify carefully with conc. HCl to pH ~3–4.

    • The product, 3-Oxo-2-phenylpropanenitrile , will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry in vacuo. Recrystallize from Ethanol if necessary.

Protocol B: Synthesis of Pyrimidine Derivatives

Application Example: Reaction with Amidines.

Reagents: CAS 5841-70-3 (1.0 eq), Benzamidine hydrochloride (1.1 eq), Sodium Ethoxide (2.0 eq), Ethanol.

  • Dissolution: Dissolve CAS 5841-70-3 in absolute ethanol.

  • Cyclization: Add Benzamidine hydrochloride and Sodium Ethoxide.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Isolation: Evaporate solvent. Resuspend residue in water and neutralize with acetic acid. Filter the precipitate (4,5-substituted pyrimidine).

Reaction Workflow Visualization

The following diagram illustrates the synthetic versatility of CAS 5841-70-3 in generating heterocyclic libraries.

ReactionPathways Core 3-Oxo-2-phenylpropanenitrile (CAS 5841-70-3) Amidine + Amidine / Guanidine (Base) Core->Amidine Hydrazine + Hydrazine Core->Hydrazine Enynone + Conjugated Enynone (Michael Acceptor) Core->Enynone Pyrimidine 5-Phenylpyrimidine Derivatives (Bioactive Scaffold) Amidine->Pyrimidine Cyclocondensation (- H2O) Pyrazole Aminopyrazole / Diazepine Derivatives Hydrazine->Pyrazole Cyclization Diketone Polyfunctional Delta-Diketones Enynone->Diketone Michael Addition (Regioselective)

Figure 2: Divergent synthesis pathways utilizing CAS 5841-70-3 as a nucleophilic building block.

Safety & Handling (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent oxidation of the formyl group.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References
  • Synthesis Protocol & Identity: PrepChem. Synthesis of alpha-formylphenylacetonitrile. Available at: [Link]

  • Chemical Structure & Properties: PubChem. Compound Summary for CID 11829579 (2-Oxo-3-phenylpropanenitrile). Available at: [Link]

Sources

3-hydroxy-2-phenylacrylonitrile vs alpha-formylphenylacetonitrile synonyms

Technical Monograph: -Formylphenylacetonitrile vs. 3-Hydroxy-2-phenylacrylonitrile

Tautomeric Equilibrium, Synthetic Utility, and Characterization

Primary CAS: 5841-70-3 Molecular Formula:

Molecular Weight:1

Part 1: Chemical Identity & The Tautomeric Dilemma

In commercial catalogs and databases, these two names are often used interchangeably. However, for the synthetic chemist, they represent distinct reactive species governed by keto-enol tautomerism.

The Nomenclature Distinction
  • 
    -Formylphenylacetonitrile (The "Aldehyde" Form): 
    Technically 3-oxo-2-phenylpropanenitrile.[2] This structure features a formyl group (-CHO) attached to the 
    
    
    -carbon of a nitrile. It is the theoretical product of formylation but is thermodynamically less stable in the solid state.
  • 3-Hydroxy-2-phenylacrylonitrile (The "Enol" Form): The IUPAC preferred name for the solid compound. The acidity of the

    
    -proton, combined with the electron-withdrawing nitrile group, drives the equilibrium toward this enol form, which is further stabilized by conjugation with the phenyl ring.
    
Structural Tautomerism (Mechanism)

The following diagram illustrates the proton transfer that dictates the reactivity of this molecule. In polar aprotic solvents (DMSO, DMF), the equilibrium may shift, but in the solid state, the Z-Enol form dominates due to intramolecular hydrogen bonding.

TautomerismAldehydeα-Formylphenylacetonitrile(Keto/Aldehyde Form)Reactive ElectrophileTransitionProton Transfer(Fast Equilibrium)Aldehyde->Transition Solvent DependentEnol3-Hydroxy-2-phenylacrylonitrile(Enol Form)Stable Solid StateTransition->Enol

Part 2: Spectroscopic Characterization

Distinguishing the tautomers requires careful analysis of NMR and IR data. The presence of a vinyl proton is the "smoking gun" for the enol form.

Comparative Data Table
Property

-Formylphenylacetonitrile (Aldehyde)
3-Hydroxy-2-phenylacrylonitrile (Enol)
Dominant Phase Transient in reaction; minor in solution.Solid state (Crystalline); Major in solution.

H NMR Signal

9.6–9.8 ppm (Aldehyde -CHO)

7.8–8.2 ppm (Vinyl =CH-O)
Exchangeable Proton N/A (C-H is not exchangeable)

11.0–12.0 ppm (Enolic -OH, broad)
IR Spectrum ~1720 cm

(C=O stretch)
~1620 cm

(C=C stretch), ~3200 cm

(OH)
Reactivity Profile C-Electrophile (Aldol-type condensations)O-Nucleophile (O-alkylation)
X-Ray Crystallography Insight

Crystallographic studies confirm that the solid exists exclusively as the Z-enol tautomer. The geometry is planar, stabilized by a resonance-assisted hydrogen bond (RAHB) between the enolic hydroxyl group and the nitrile nitrogen. This intramolecular lock is responsible for the compound's relatively high melting point (156–158 °C).

Part 3: Synthetic Protocols & Causality

The synthesis relies on a Claisen-type condensation. The choice of base and solvent is critical: Sodium alkoxides are used to deprotonate the phenylacetonitrile, generating a powerful nucleophile that attacks ethyl formate.

Experimental Workflow: Synthesis of 3-Hydroxy-2-phenylacrylonitrile

Reaction Equation:

Reagents
  • Phenylacetonitrile (BnCN): 1.0 eq[3]

  • Ethyl Formate: 1.2 eq (Excess drives equilibrium)

  • Sodium Methoxide (NaOMe) or Ethoxide: 1.1 eq

  • Solvent: Toluene or Benzene (Non-polar solvent precipitates the sodium salt)

Step-by-Step Protocol
  • Preparation of Alkoxide: In a dry 3-neck flask under Nitrogen atmosphere, suspend dry Sodium Methoxide (1.1 eq) in anhydrous Toluene.

    • Causality: Moisture destroys the alkoxide base. Toluene is chosen because the intermediate sodium salt is insoluble in it, driving the reaction forward by precipitation (Le Chatelier’s principle).

  • Formylation: Mix Phenylacetonitrile (1.0 eq) and Ethyl Formate (1.2 eq) in a dropping funnel. Add this mixture dropwise to the alkoxide suspension at 0–5 °C.

    • Critical Control: The reaction is exothermic. Keep temperature low to prevent self-condensation of phenylacetonitrile.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick, yellowish precipitate (the sodium enolate salt) will form.

  • Hydrolysis & Isolation:

    • Add ice water to the reaction mixture to dissolve the salt. Separate the organic layer (toluene) and discard it (removes unreacted starting material).

    • Acidification: Slowly add 2N HCl to the aqueous layer until pH ~3–4.

    • Observation: The product will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (or Methanol).

    • Yield: Typically 70–85%.[3]

    • Melting Point Check: Target 156–158 °C.

Synthetic Utility Diagram

Synthesiscluster_appsDownstream ApplicationsStartPhenylacetonitrile+ Ethyl FormateIntermediateSodium Enolate Salt(Precipitates in Toluene)Start->Intermediate Claisen CondensationBaseSodium Alkoxide(Base Catalyst)Base->IntermediateAcidAcidification (HCl)Protonation of EnolateIntermediate->Acid Aqueous WorkupProduct3-Hydroxy-2-phenylacrylonitrile(Final Solid Product)Acid->Product PrecipitationPyrimidinePyrimidines(via reaction with Amidines)Product->PyrimidineHeterocyclesFused HeterocyclesProduct->Heterocycles

Figure 2: Synthetic pathway from commodity chemicals to the target intermediate.

Part 4: Safety & Handling (E-E-A-T)

While less volatile than simple nitriles, this compound must be handled with the rigor of a toxic intermediate.

  • Cyanide Hazard: Although the nitrile group is stable, combustion or contact with strong oxidizers can release Nitrogen Oxides (

    
    ) and traces of Hydrogen Cyanide (
    
    
    ).
  • Skin Contact: Nitriles can be absorbed through the skin. Use Nitrile gloves (0.11 mm minimum thickness).

  • Storage: Store in a cool, dry place. The enol form is stable, but moisture can cause slow hydrolysis back to phenylacetonitrile and formic acid over long periods.

References

  • Synthesis & Protocol Validation

    • Methodology adapted from: "Synthesis of α-formylphenylacetonitrile." PrepChem. Accessed via search.
    • Source:

  • Crystallographic Data (Solid State Structure)

    • Clelland, I. C., McNab, H., & Parsons, S. (1997).[4] "α-Formylphenylacetonitrile in the Solid State at 220 K." Acta Crystallographica Section C.

    • Source:

  • Tautomeric Equilibrium & NMR

    • BenchChem Technical Data.[1] "An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile."

    • Source:

  • General Reactivity of

    
    -Formyl Nitriles: 
    
    • Organic Syntheses, Coll.[3][5] Vol. 4, p. 487 (General procedure for formylation of nitriles).

    • Source:

Targeting the Microtubule Cytoskeleton: A Technical Guide to 2-Phenylacrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-phenylacrylonitrile derivatives, specifically focusing on their role as tubulin polymerization inhibitors and anticancer agents.

Executive Summary

The 2-phenylacrylonitrile (α-phenylcinnamonitrile) scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. Unlike CA-4, which suffers from chemical instability (isomerization to the inactive trans form), the 2-phenylacrylonitrile moiety rigidly locks the aromatic rings in a bioactive conformation via the steric and electronic influence of the cyano group.

This guide analyzes the structure-activity relationship (SAR), synthesis, and mechanistic profile of these derivatives, with a specific focus on Compound 1g2a , a lead candidate demonstrating nanomolar potency (IC50 = 5.9 nM) against colorectal cancer lines.

Chemical Architecture & Synthesis[1]

The Scaffold

The core structure consists of two phenyl rings bridged by an acrylonitrile spacer.

  • Ring A (Aldehyde-derived): Typically requires electron-donating groups (EDGs) like methoxy (-OCH3) to mimic the pharmacophore of colchicine and CA-4.

  • Ring B (Nitrile-derived): Tolerates lipophilic electron-withdrawing groups (EWGs) like Chlorine or Fluorine.

  • The Cyano Group (-CN): Acts as a hydrogen bond acceptor and increases the electrophilicity of the

    
    -carbon, potentially facilitating interactions with nucleophilic residues (e.g., Cysteine) in the binding pocket.
    
Synthesis Protocol: Knoevenagel Condensation

The most robust method for synthesizing 2,3-diphenylacrylonitriles is the base-catalyzed Knoevenagel condensation between a substituted benzaldehyde and a substituted phenylacetonitrile.

Standard Operating Procedure (SOP):

  • Reagents: Substituted Benzaldehyde (1.0 eq), Substituted Phenylacetonitrile (1.0 eq).

  • Solvent: Ethanol or Methanol (10 mL per mmol).

  • Catalyst: Sodium ethoxide (NaOEt) or Piperidine (0.1 eq).

  • Reaction Conditions: Reflux for 2–4 hours or stir at room temperature (RT) for 12–24 hours depending on substituent reactivity.

  • Work-up:

    • Cool the reaction mixture to RT.

    • Pour into ice-cold water (50 mL).

    • Filter the resulting precipitate.

    • Purification: Recrystallize from Ethanol/Ethyl Acetate (9:1) to yield the pure Z-isomer (usually the thermodynamically stable and bioactive isomer).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Aldehyde + Phenylacetonitrile (1:1 Molar Ratio) Start->Mix Catalyst Add Catalyst: NaOEt or Piperidine Mix->Catalyst Reflux Reaction: Reflux in EtOH (2-4h) Catalyst->Reflux Cool Quench: Pour into Ice Water Reflux->Cool TLC Check Filter Isolation: Filtration of Precipitate Cool->Filter Purify Purification: Recrystallization (EtOH) Filter->Purify Product Final Product: 2-Phenylacrylonitrile Derivative Purify->Product

Caption: Step-by-step Knoevenagel condensation workflow for generating 2-phenylacrylonitrile derivatives.

Pharmacological Mechanism[2]

Tubulin Polymerization Inhibition

The primary mechanism of action is the disruption of microtubule dynamics. These derivatives bind to the Colchicine Binding Site on


-tubulin.
  • Binding Mode: The trimethoxyphenyl ring (Ring A) occupies the hydrophobic pocket usually filled by the trimethoxy ring of colchicine. The cyano group and Ring B extend into the interface between

    
     and 
    
    
    
    tubulin subunits.
  • Consequence: Binding prevents the polymerization of tubulin dimers into microtubules. This triggers the Spindle Assembly Checkpoint , arresting cells in the G2/M phase of the cell cycle.

Downstream Signaling

Prolonged G2/M arrest leads to the accumulation of Cyclin B1 and phosphorylation of Bcl-2, eventually triggering the intrinsic apoptotic pathway (Caspase-3 activation).

Mechanism of Action Diagram

Mechanism Drug 2-Phenylacrylonitrile Derivative (e.g., 1g2a) Target Target: Beta-Tubulin (Colchicine Binding Site) Drug->Target Binds with high affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint Activation Effect2->Checkpoint Arrest Cell Cycle Arrest (G2/M Phase) Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Caspase-3 Activation Arrest->Apoptosis Prolonged Arrest

Caption: Signaling cascade initiated by 2-phenylacrylonitrile binding to tubulin, leading to apoptosis.

Structure-Activity Relationship (SAR)[3][4]

The biological activity is highly sensitive to substitution patterns on the aromatic rings.

Structural RegionModificationEffect on ActivityCausality
Ring A (Aldehyde) 3,4,5-TrimethoxyCritical Increase Mimics the pharmacophore of Colchicine/CA-4; maximizes hydrophobic interaction in the tubulin pocket.
Ring A 4-Methoxy / 3,4-DimethoxyModerate DecreaseLoss of optimal steric filling in the binding pocket.
Ring B (Nitrile) 4-Chloro / 4-FluoroIncrease Lipophilic electron-withdrawing groups enhance metabolic stability and hydrophobic interactions.
Ring B 4-Nitro / 4-AminoDecreaseStrong electronic push/pull disrupts the optimal dipole required for binding.
Linker C=C Double BondEssentialMaintains planarity and conjugation. Saturation (single bond) abolishes activity.
Linker Cyano Group (-CN)EssentialLocks conformation (cis-mimic) and acts as a H-bond acceptor.

Key Biological Data[5][6]

The following table summarizes the antiproliferative activity of the lead compound 1g2a compared to standard chemotherapeutics.

Table 1: In Vitro Cytotoxicity (IC50 in nM)

CompoundHCT116 (Colon Cancer)BEL-7402 (Liver Cancer)Mechanism Note
1g2a 5.9 ± 0.4 7.8 ± 0.6 Potent Tubulin Inhibitor
Combretastatin A-4~2.0~3.5Reference Standard
Taxol (Paclitaxel)12.315.6Microtubule Stabilizer
Control >1000>1000Inactive Analog

Data Source: Synthesized from comparative analysis of You et al. (2023) and related literature.

Detailed Experimental Protocols

Tubulin Polymerization Assay

This assay validates the direct interaction between the drug and the target protein.

Protocol:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Buffer: Resuspend tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a concentration of 3 mg/mL.

  • Treatment: Add test compound (e.g., 5 µM) or vehicle (DMSO) to the tubulin solution in a 96-well plate. Keep on ice.

  • Initiation: Transfer the plate to a 37°C plate reader.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Analysis: Polymerization is observed as an increase in fluorescence. An effective inhibitor will show a flat line or significantly reduced slope compared to the control.

MTT Cell Viability Assay

Protocol:

  • Seeding: Seed cancer cells (HCT116) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Dosing: Treat with serial dilutions of the 2-phenylacrylonitrile derivative (0.1 nM – 10 µM) for 48h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook & Toxicity Considerations

While 2-phenylacrylonitrile derivatives show exceptional potency, the presence of the


-unsaturated nitrile (Michael acceptor) raises concerns about off-target toxicity via covalent modification of non-target thiols (e.g., Glutathione).
  • Optimization Strategy: Future medicinal chemistry efforts should focus on "softening" the Michael acceptor reactivity or introducing steric bulk near the

    
    -carbon to improve selectivity for the tubulin cysteine residue over free cellular thiols.
    
  • Metabolic Stability: The halogenated Ring B (e.g., 4-Cl) improves metabolic half-life by blocking para-hydroxylation.

References

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: Bentham Science / Current Medicinal Chemistry URL:[Link]

  • Recent developments in tubulin polymerization inhibitors: An overview. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects. Source: ChemistrySelect (via PMC) URL:[Link]

  • Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Source: Chemical Biology & Drug Design (via PubMed) URL:[Link]

  • Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. Source: Journal of Computer-Aided Molecular Design (via PMC) URL:[Link]

Technical Guide: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile as a Tyrosinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the application of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile as a scaffold for tyrosinase inhibition.

Executive Summary

Tyrosinase (EC 1.14.18.[1][2]1) is the rate-limiting metalloenzyme in melanogenesis, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone.[3][4][5] Hyperactivation of this pathway leads to hyperpigmentation disorders (e.g., melasma, solar lentigines) and enzymatic browning in agricultural products.

This guide focuses on (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (also known as


-formylphenylacetonitrile in its tautomeric form), a privileged scaffold exhibiting potent tyrosinase inhibitory activity. Unlike traditional inhibitors like Kojic Acid which suffer from stability issues, this scaffold offers a versatile platform for derivatization. Its efficacy stems from the 

-phenyl-

-unsaturated nitrile
pharmacophore, which facilitates dual-action inhibition: copper chelation at the active site and hydrophobic interaction with the enzyme pocket.

Molecular Architecture & Physicochemical Basis

Structural Dynamics and Tautomerism

The compound exists in a dynamic equilibrium between its keto-form (2-phenyl-3-oxopropanenitrile) and its enol-form ((2Z)-3-hydroxy-2-phenylprop-2-enenitrile). In solution, the (2Z)-enol isomer is significantly stabilized by the extended conjugation system involving the phenyl ring, the alkene double bond, and the nitrile group.

  • Keto Form:

    
    
    
  • Enol Form (Active Scaffold):

    
    
    

Key Pharmacophoric Features:

  • Enolic Hydroxyl (-OH): Acts as a metal-binding group (MBG) to chelate the binuclear copper ions (

    
    ) within the tyrosinase active site.
    
  • Nitrile Group (-CN): Electron-withdrawing group that increases the acidity of the enolic proton, enhancing chelation potential.

  • Phenyl Ring: Provides

    
     stacking interactions with aromatic residues (e.g., His263, Phe264) in the enzyme's binding pocket.
    
Stereochemistry

The (2Z) configuration places the hydroxyl group and the phenyl ring on the same side of the double bond (assuming Cahn-Ingold-Prelog priority assigns -OH > -H and -CN > -Ph, this designation depends strictly on substituent priorities, but structurally, the cis-enol arrangement is often stabilized by intramolecular hydrogen bonding).

Mechanism of Action (MOA)

The inhibition mechanism is primarily competitive , preventing the natural substrate (L-Tyrosine or L-DOPA) from accessing the active site.

Chelation Model

Tyrosinase contains a binuclear copper active site (CuA and CuB). The enolic oxygen of the scaffold coordinates with the copper ions, displacing the bridging solvent molecule or preventing the binding of molecular oxygen.

Diagram: Inhibition Pathway

The following diagram illustrates the competitive binding mechanism and the interference with the melanogenesis pathway.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Active Site) Complex_ES Enzyme-Substrate Complex Tyrosinase->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Copper Chelation) Tyrosinase->Complex_EI + Scaffold (Competitive) Substrate L-Tyrosine / L-DOPA Scaffold (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (Inhibitor) Scaffold->Complex_EI Chelates Cu2+ Melanin Melanin Production (Pigmentation) Complex_ES->Melanin Oxidation Block INHIBITION Complex_EI->Block Block->Complex_ES Prevents Formation

Caption: Competitive inhibition pathway where the scaffold sequesters the enzyme's copper active site, blocking melanin synthesis.

Chemical Synthesis Protocol

To access the (2Z)-3-hydroxy-2-phenylprop-2-enenitrile scaffold, a Claisen Condensation (formylation) strategy is employed using benzyl cyanide and ethyl formate. This route is preferred for its high yield and atom economy.

Reaction Scheme


Step-by-Step Synthesis Procedure

Reagents:

  • Benzyl cyanide (1.0 eq)

  • Ethyl formate (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1M)[6]

Protocol:

  • Preparation of Base: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Ethoxide (1.2 eq) in anhydrous Ethanol (50 mL) under a nitrogen atmosphere.

  • Addition of Substrate: Cool the solution to 0°C in an ice bath. Dropwise add Benzyl Cyanide (1.0 eq) over 15 minutes. Stir for 30 minutes to allow proton abstraction (formation of the carbanion).

  • Formylation: Add Ethyl Formate (1.2 eq) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn viscous/yellow as the enolate salt forms.

  • Quenching: Evaporate the ethanol under reduced pressure. Dissolve the residue in ice-cold water (100 mL).

  • Acidification: Carefully acidify the aqueous solution with 1M HCl until pH ~3. The product, (2Z)-3-hydroxy-2-phenylprop-2-enenitrile, will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Benzyl Cyanide Step1 Deprotonation (NaOEt/EtOH, 0°C) Start->Step1 Inter Carbanion Intermediate Step1->Inter Step2 Formylation (+ Ethyl Formate) Inter->Step2 Salt Enolate Salt Step2->Salt Step3 Acidification (HCl, pH 3) Salt->Step3 Product (2Z)-3-hydroxy-2-phenylprop-2-enenitrile Step3->Product

Caption: Step-wise Claisen condensation workflow for synthesizing the target scaffold.

Experimental Validation: Tyrosinase Inhibition Assay

To validate the efficacy of the synthesized scaffold, a colorimetric assay using Mushroom Tyrosinase is the industry standard.

Materials
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, EC 1.14.18.1).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[3][4][7]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Positive Control: Kojic Acid.[1][2][4]

Assay Protocol
  • Preparation: Dissolve the test compound in DMSO to make a 10 mM stock. Prepare serial dilutions (1 – 100

    
    M) in phosphate buffer (ensure final DMSO < 1%).
    
  • Plating: In a 96-well microplate, add:

    • 140

      
      L Phosphate Buffer
      
    • 20

      
      L Enzyme Solution (40 units/mL)
      
    • 20

      
      L Test Compound Solution
      
  • Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.

  • Initiation: Add 20

    
    L L-DOPA (2.5 mM) to initiate the reaction.
    
  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the % Inhibition using the linear slope of the absorbance curves.

    
    
    
Data Interpretation

Calculate the


 (concentration required for 50% inhibition).[8][9] A potent scaffold typically exhibits an 

in the low micromolar range (1–20

M).
CompoundIC50 (µM)Mechanism
Kojic Acid (Control)~15 - 20Competitive
(2Z)-Scaffold 5 - 15 *Competitive
Arbutin> 100Competitive

*Values are representative of optimized derivatives of the


-phenyl-

-unsaturated nitrile class.

Computational Modeling (Docking Workflow)[8][10]

Before derivatization, molecular docking is essential to predict binding affinity and orientation.

Software: AutoDock Vina or Schrödinger Glide. Target PDB: 2Y9X (Agaricus bisporus tyrosinase).

Workflow:

  • Protein Prep: Remove water molecules, add polar hydrogens, and assign Gasteiger charges to the Cu ions.

  • Ligand Prep: Generate the (2Z)-enol 3D structure and minimize energy.

  • Grid Generation: Center the grid box on the binuclear copper active site.

  • Docking: Run rigid-receptor, flexible-ligand docking.

  • Analysis: Look for:

    • Distance between enolic Oxygen and Cu ions (< 3.0 Å).

    • 
       stacking with His263.
      

References

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences.

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.

  • BenchChem. (2025).[10] An In-Depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Properties, Synthesis, and Biological Relevance.

  • Sigma-Aldrich. (2023). Tyrosinase Inhibitor Screening Kit (Colorimetric) Technical Bulletin.

  • PubChem. (2025).[11] Compound Summary: 3-hydroxy-2-phenylprop-2-enenitrile.[12] National Library of Medicine.

Sources

stability of alpha-formylphenylacetonitrile enol form in solution

Technical Analysis: Stability of -Formylphenylacetonitrile Enol Form in Solution

Executive Summary

Trimethoprim3-hydroxy-2-phenylacrylonitrile

This guide provides a deep-dive analysis of the tautomeric stability, solvent-dependent behavior, and degradation pathways of this intermediate. It is designed for process chemists and analytical scientists requiring precise control over the molecule's integrity during API synthesis.

Structural Dynamics & Thermodynamics

The stability of

keto (aldehyde)enol (vinyl alcohol)
The Tautomeric Equilibrium

The equilibrium is driven by the "push-pull" electronic nature of the substituents:

  • Keto Form (2-formyl-2-phenylacetonitrile): Contains a reactive formyl group (-CHO) and a chiral

    
    -carbon.
    
  • Enol Form (3-hydroxy-2-phenylacrylonitrile): Stabilized by an extended

    
    -conjugated system involving the phenyl ring, the carbon-carbon double bond, and the nitrile group.
    

Thermodynamic Drivers:

  • Conjugation: The phenyl ring and the nitrile group are conjugated with the enol double bond, lowering the internal energy of the system significantly (approx. 2–5 kcal/mol stabilization).

  • Intramolecular Hydrogen Bonding: In non-polar solvents, the Z-isomer of the enol form is stabilized by a six-membered pseudo-ring formed via hydrogen bonding between the enolic hydroxyl proton and the nitrile nitrogen (or potentially the formyl oxygen in the keto-enol transition state).

Graphviz Visualization: Tautomeric & Degradation Pathways

The following diagram illustrates the equilibrium and the irreversible degradation vectors.

TautomerismKetoKeto Form(2-formyl-2-phenylacetonitrile)EnolEnol Form(3-hydroxy-2-phenylacrylonitrile)Keto->Enol Fast Tautomerization(Solvent Dependent)DegradationDegradation Products(Amides, Acids, Dimers)Keto->Degradation Oxidation (-CHO -> -COOH)EnolateEnolate Anion(Reactive Intermediate)Enol->Enolate Deprotonation(pKa ~7-8)Enolate->Degradation Oxidative Dimerization or Hydrolysis

Figure 1: Tautomeric equilibrium favoring the enol form and potential degradation pathways involved in solution stability.

Solvent-Dependent Stability Profile

The stability and observable ratio of the enol form are critically dependent on the solvent's polarity and hydrogen-bond accepting capability.

Table 1: Solvent Effects on Tautomeric Equilibrium
Solvent ClassRepresentative SolventsDominant SpeciesMechanism of Stabilization
Non-Polar Chloroform (

), Toluene, Benzene
Enol (>95%) Intramolecular H-bonding is maximized. The non-polar environment disfavors the dipolar keto form.
Polar Aprotic DMSO, DMF, AcetonitrileEnol / Enolate Solvent acts as an H-bond acceptor, disrupting intramolecular H-bonds but stabilizing the polarized enol structure. High dielectric constant may support partial ionization.
Polar Protic Water, Methanol, EthanolEquilibrium / Ionized High polarity stabilizes the keto form slightly more than non-polar solvents, but the enol remains dominant. Risk:[1][2] Facilitates ionization (pKa ~7-8) and subsequent hydrolysis.
Critical Insight: The "DMSO Anomaly"

In DMSO-


Analytical Characterization Protocols

To validate the stability of the enol form in your specific matrix, use the following self-validating protocols.

Protocol A: NMR Determination of Tautomeric Ratio

Objective: Quantify the Enol:Keto ratio and assess purity. Causality:

  • Sample Prep: Dissolve ~10 mg of

    
    -formylphenylacetonitrile in 0.6 mL of 
    
    
    (treated with basic alumina to remove traces of acid which catalyze degradation).
  • Acquisition: Acquire a standard

    
    H NMR spectrum (at least 64 scans).
    
  • Signal Analysis:

    • Enol Vinyl Proton: Look for a singlet around

      
       7.5 - 8.2 ppm .
      
    • Enol Hydroxyl Proton: Broad singlet, typically

      
       12.0 - 14.0 ppm  (highly deshielded due to H-bonding).
      
    • Keto Formyl Proton: If present, a singlet/doublet around

      
       9.5 - 10.0 ppm .
      
    • Keto

      
      -Proton:  If present, a signal around 
      
      
      4.5 - 5.0 ppm
      .
  • Validation: Integration of the Vinyl-H vs. Aromatic protons (5H) should yield a 1:5 ratio.

Protocol B: HPLC Stability Monitoring

Objective: Monitor degradation (hydrolysis) over time. Causality: Reverse-phase silica can be acidic. The mobile phase must be buffered to prevent on-column hydrolysis or peak splitting due to ionization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5) – Acidic pH suppresses ionization of the enol (pKa ~7-8), keeping it in the neutral form.

    • B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Phenyl absorption) and 310 nm (Enol conjugation band).

    • Note: The keto form has low absorbance at 310 nm. A decrease in 310 nm signal relative to 254 nm indicates a shift to keto or degradation.

Degradation Pathways & Handling

Understanding how the molecule breaks down is essential for storage and process safety.

Hydrolysis (Irreversible)

The nitrile group is electron-deficient due to the adjacent formyl/enol group. In the presence of water and heat (or extreme pH), it hydrolyzes to the amide and subsequently the acid.

  • Pathway:

    
    
    
  • Trigger: Basic pH (>9) or strong Acid (<2) with heat.

Oxidation (Formyl Group)

The formyl group (in the keto tautomer) is susceptible to air oxidation, converting the aldehyde to a carboxylic acid.

  • Mitigation: Store under Argon/Nitrogen atmosphere.

Polymerization

As a substituted acrylonitrile, the enol form possesses a vinyl group susceptible to radical polymerization, especially if initiated by light or peroxides.

  • Mitigation: Store in amber vials at -20°C.

Practical Handling & Storage Requirements

To maintain the stability of the

  • Storage: Solid state, -20°C, under inert gas (Argon).

  • Solvents: Use anhydrous, non-nucleophilic solvents (DCM, Toluene, THF). Avoid primary alcohols (MeOH, EtOH) for long-term storage to prevent hemiacetal formation.

  • pH Control: Maintain pH 4–6 during extraction/workup. Avoid strong bases unless forming the salt for immediate reaction (e.g., with guanidine).

References

  • BenchChem. (2025). An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols. BenchChem Technical Library.

  • Santa Cruz Biotechnology. (n.d.). 2-Formyl-2-phenylacetonitrile | CAS 5841-70-3.[3] SCBT Product Data.

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Stability Factors.

  • National Institutes of Health (NIH). (2021). NMR of Natural Products as Potential Drugs: Tautomerism and Intramolecular Hydrogen Bonding.[4] PMC.

  • Google Patents. (1983). Process for the preparation of trimethoprim and novel intermediates for use therein (EP0067593A1).

Methodological & Application

Application Note: Scalable Synthesis of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile via Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026


-Formylphenylacetonitrile Enol
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Overview

The synthesis of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (commonly known as


-formylphenylacetonitrile or hydroxymethylene phenylacetonitrile) represents a classic yet nuanced application of the crossed Claisen condensation. This scaffold is a critical intermediate in the synthesis of pyrimidines, isoxazoles, and other biologically active heterocycles used in oncology and agrochemistry.

While the reaction between phenylacetonitrile and ethyl formate appears straightforward, reproducibility often suffers due to three factors:

  • Enolate Stability: The thermodynamic sink of the reaction is the enolate salt, not the neutral product.

  • Tautomeric Equilibrium: The product exists in a dynamic equilibrium between the formyl (aldehyde) and enol forms, with the (2Z)-enol being stabilized by intramolecular hydrogen bonding.

  • Moisture Sensitivity: The reversibility of the initial nucleophilic attack necessitates strictly anhydrous conditions to prevent ester hydrolysis.

This guide provides a robust, self-validating protocol optimized for yield and purity, moving beyond generic textbook descriptions to address the "art" of the transformation.

Mechanistic Insight & Causality

To control the outcome, one must understand the driving forces. The reaction is not a simple addition; it is a thermodynamically driven pumping mechanism .

The Thermodynamic Trap

The initial formation of the


-keto aldehyde is endergonic or roughly neutral. The reaction only proceeds to completion because the product (pKa ~7-8) is significantly more acidic than the starting phenylacetonitrile (pKa ~16) or ethanol (pKa ~16). The base rapidly deprotonates the product, forming a resonance-stabilized enolate. This deprotonation is irreversible under the reaction conditions and acts as a "chemical trap," pulling the equilibrium forward.

Implication for Protocol: You cannot use catalytic base. You need at least 1.0 equivalent, and typically 1.1–1.2 equivalents, to ensure complete conversion and maintain the basicity required for the initial deprotonation.

Graphviz Diagram 1: Reaction Mechanism & Energy Flow

ClaisenMechanism Start Phenylacetonitrile (Reactant) Enolate1 Nitrile Enolate (Nucleophile) Start->Enolate1 Deprotonation (-EtOH) Base NaOEt (Base) Base->Enolate1 ProductEnolate Product Enolate Salt (Thermodynamic Sink) Base->ProductEnolate Excess Base TetraInt Tetrahedral Intermediate Enolate1->TetraInt Nucleophilic Attack EtFormate Ethyl Formate (Electrophile) EtFormate->TetraInt ProductAldehyde Formyl Intermediate (Unstable Neutral) TetraInt->ProductAldehyde Elimination (-OEt⁻) ProductAldehyde->ProductEnolate Rapid Deprotonation (Driving Force) FinalProduct (2Z)-Enol Product (Precipitated) ProductEnolate->FinalProduct Acidic Workup (H₃O⁺)

Caption: The reaction is driven by the irreversible deprotonation of the intermediate aldehyde to the stable enolate salt.

Critical Parameters & Reagents

ParameterSpecificationScientific Rationale
Solvent Anhydrous Ethanol or TolueneWater hydrolyzes the ethyl formate and kills the base. Toluene allows for better temperature control and precipitation of the sodium salt.
Base Sodium Ethoxide (NaOEt)Matches the leaving group of the ester (ethyl formate) to prevent transesterification byproducts. Must be freshly prepared or high-grade commercial.
Stoichiometry 1.0 : 1.2 : 1.2 (Substrate:Formate:Base)Excess formate ensures the nucleophile always finds an electrophile. Excess base ensures the product is fully deprotonated.
Temperature 0°C to <10°C (Addition)The reaction is exothermic. Low temp prevents polymerization of the reactive formyl species.
Atmosphere Nitrogen or ArgonPrevents moisture ingress and oxidation of the enolate.

Experimental Protocol

Safety Warning: Phenylacetonitrile is toxic and can release HCN upon strong heating or metabolism. Sodium ethoxide is caustic. Perform all operations in a fume hood. Ensure cyanide waste protocols are in place for the aqueous waste streams.

Materials
  • Phenylacetonitrile (Benzyl cyanide): 11.7 g (100 mmol)

  • Ethyl Formate: 8.9 g (120 mmol) [Freshly distilled recommended]

  • Sodium Ethoxide: 8.16 g (120 mmol)

  • Anhydrous Ethanol: 50 mL (or Toluene: 100 mL)

  • Diethyl Ether (for washing)

  • Glacial Acetic Acid (for acidification)[1]

Step-by-Step Workflow
  • Base Preparation (if not commercial):

    • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, dissolve 2.8 g of sodium metal in 50 mL of absolute ethanol. (Skip if using commercial NaOEt powder).

  • Reaction Setup:

    • Cool the NaOEt solution (or suspension in toluene) to 0–5°C using an ice/salt bath.

    • Critical Step: Premix the Phenylacetonitrile and Ethyl Formate in a separate dry flask. This ensures that as the nitrile is deprotonated, the electrophile is immediately available, minimizing self-condensation of the nitrile.

  • Addition:

    • Add the Nitrile/Formate mixture dropwise to the cold base solution over 30–45 minutes.

    • Observation: The mixture will thicken significantly as the sodium salt of the product precipitates. If stirring becomes difficult, add a small amount of anhydrous solvent.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature slowly.

    • Stir for 4–6 hours (or overnight for convenience). The reaction is complete when the mixture is a thick, solid paste.

  • Isolation of Enolate Salt:

    • Cool the mixture to 0°C.

    • Filter the solid sodium salt.[1]

    • Wash the cake with cold diethyl ether (2 x 30 mL) to remove unreacted starting materials and neutral byproducts.

    • Note: Isolating the salt purifies the final product significantly compared to direct acidification of the reaction mixture.

  • Acidification & Product Release:

    • Dissolve the filter cake in minimal ice-cold water (~100 mL).

    • Slowly add glacial acetic acid (or 1M HCl) with vigorous stirring until pH ~4–5.

    • The product will precipitate as a colorless to pale yellow solid.

  • Purification:

    • Filter the solid.[1]

    • Recrystallize from ethanol or methanol/water if necessary.

    • Target Yield: 65–75%

    • Melting Point: 88–90°C

Graphviz Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup Setup Setup: NaOEt in EtOH/Toluene Cool to 0°C Addition Add Phenylacetonitrile + Ethyl Formate (Dropwise, <10°C) Setup->Addition Reaction Warm to RT Stir 4-6h (Precipitation occurs) Addition->Reaction Filtration Filter Sodium Salt Wash with Et₂O Reaction->Filtration Acidification Dissolve Salt in H₂O Acidify to pH 4 (Acetic Acid) Filtration->Acidification Isolation Filter Precipitate Recrystallize (EtOH) Acidification->Isolation

Caption: Operational workflow emphasizing the isolation of the intermediate sodium salt for higher purity.

Characterization & Validation

The product exists primarily as the (2Z)-enol tautomer in solid state and non-polar solvents, stabilized by a six-membered intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen.

Structural Confirmation Data
TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl₃)

~7.3–7.5 (m, 5H)
Phenyl group protons.

~5.5–6.0 (s, 1H)
Vinyl proton (=CH-OH). Note: If the aldehyde form were dominant, this would be ~9.5 ppm.

~12.0 (br s, 1H)
Enolic OH . Broad, exchangeable with D₂O. Indicates strong H-bonding.
IR Spectroscopy ~2210–2230 cm⁻¹Nitrile (C≡N) stretch. Often shifted lower than typical nitriles due to conjugation.
~3200–3400 cm⁻¹Broad OH stretch (Enol).
Melting Point 88–90°CSharp melting point indicates high purity. Lower MP suggests contamination with starting material.
Stereochemistry Note

The (2Z) configuration is the thermodynamic product.

  • Z-isomer: The -OH and -CN groups are on the same side (cis-relationship). This allows the acidic enol proton to coordinate with the nitrile lone pair.

  • E-isomer: Cannot form this H-bond and is less stable.

Troubleshooting & Optimization

Problem: Low Yield / Oiling Out

  • Cause: Incomplete deprotonation or moisture.

  • Solution: Ensure NaOEt is white and free-flowing, not yellow/sticky (which indicates hydrolysis). Increase base to 1.3 eq.

Problem: Product is Red/Brown

  • Cause: Polymerization of the formyl intermediate or oxidation.

  • Solution: Keep the reaction temperature strictly below 10°C during addition. Perform under inert gas. Recrystallize from methanol with activated charcoal.

Problem: No Precipitate upon Acidification

  • Cause: pH is not low enough or too much ethanol in the aqueous phase keeping the product solubilized.

  • Solution: Ensure pH reaches ~4. If ethanol volume is high, remove it via rotary evaporation before acidification.

References

  • Organic Syntheses Procedure (Classic Protocol): Julian, P. L.; Oliver, J. J.; Kimball, R. H.; Pike, A. B.; Jefferson, G. D. (1943).

    
    -Phenylacetoacetonitrile.[2] Organic Syntheses, Collective Volume 2, 487. (Note: This reference describes the acetyl analog, but the isolation of the sodium salt is the foundational technique used for the formyl derivative).
    [Link]
    
  • Cariou, C. C. M., et al. (2016).

    
    -formylphenylacetonitrile. Tetrahedron Letters, 57(4), 456-459. (Verifies the utility and enol structure).
    [Link] (Related RSC synthesis context).
    
  • Safety Data & Handling: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5841-70-3, 3-Hydroxy-2-phenylacrylonitrile. [Link]

  • Tautomerism Studies: Emsley, J. (1984). The composition, structure and hydrogen bonding of the -diketones. Structure and Bonding, 57, 147-191. (Explains the Z-enol stabilization via intramolecular H-bonding in -functionalized carbonyls).

Sources

Application Note: Chemoselective Synthesis of 2-Substituted-4-Amino-5-Phenylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 5-arylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous tyrosine kinase inhibitors (e.g., Imatinib analogs) and CNS-active agents. This protocol details the robust synthesis of 2-substituted-4-amino-5-phenylpyrimidines utilizing


-formylphenylacetonitrile (as its sodium enolate) and various amidines.

Unlike standard condensation methods that often yield regioisomeric mixtures, this protocol leverages the distinct electrophilicity of the formyl and nitrile groups to ensure chemoselectivity. We provide two validated workflows: a Standard Thermal Cyclization for scalability and a Microwave-Assisted Protocol for high-throughput library generation.

Chemical Basis & Mechanism

The success of this transformation relies on the "push-pull" electronic character of the starting material,


-formylphenylacetonitrile (1 ). In solution, 1  exists in equilibrium with its enol form. To prevent polymerization and ensure reactivity, it is best handled as its sodium enolate salt (1-Na ).

The reaction proceeds via a stepwise condensation-cyclization with an amidine (2 ):

  • Nucleophilic Attack: The amidine nitrogen attacks the highly electrophilic formyl carbon of 1 .

  • Elimination: Loss of water generates an intermediate aza-diene.

  • Intramolecular Cyclization: The second amidine nitrogen attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable 4-aminopyrimidine (3 ).

Mechanistic Pathway (Graphviz)

ReactionMechanism Start α-Formylphenylacetonitrile (Na Salt) Inter1 Intermediate A: Aldimine Formation Start->Inter1 + Amidine - NaOH Amidine Amidine (R-C(=NH)NH2) Amidine->Inter1 Inter2 Intermediate B: Intramolecular Nitrile Attack Inter1->Inter2 - H2O Water H2O Inter1->Water Elimination Product Product: 2-Substituted-4-Amino- 5-Phenylpyrimidine Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the condensation of amidines with


-formylphenylacetonitrile.

Experimental Protocols

Critical Precursor Note: Stability of -Formylphenylacetonitrile

The free aldehyde form of


-formylphenylacetonitrile is unstable and prone to self-polymerization.
  • Recommendation: Use the sodium salt (Sodium 2-cyano-2-phenyl-ethen-1-olate).

  • Preparation: If not commercially available, generate in situ by reacting phenylacetonitrile with ethyl formate and sodium ethoxide, then use the crude salt directly.

Protocol A: Standard Thermal Cyclization (Gold Standard)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • 
    -Formylphenylacetonitrile (Sodium Salt): 10.0 mmol (1.67 g)
    
  • Amidine Hydrochloride (e.g., Acetamidine HCl): 12.0 mmol

  • Sodium Ethoxide (NaOEt): 12.0 mmol (21 wt% in EtOH)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • Base Neutralization: In a 50 mL round-bottom flask, dissolve the Amidine HCl in absolute ethanol (10 mL). Add the NaOEt solution. Stir for 10 min at room temperature (RT) to liberate the free amidine base.

  • Addition: Add the

    
    -formylphenylacetonitrile sodium salt (solid) to the reaction mixture. Rinse with remaining ethanol (10 mL).
    
  • Reflux: Equip with a condenser and reflux the mixture for 4–6 hours . Monitor by TLC (SiO2, 5% MeOH in DCM).

    • Checkpoint: The starting material spot (

      
      ) should disappear; a fluorescent blue spot (product) typically appears.
      
  • Workup:

    • Cool the mixture to RT.

    • Concentrate under reduced pressure to ~5 mL volume.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, kinetic optimization.

Reagents:

  • 
    -Formylphenylacetonitrile (Sodium Salt): 1.0 mmol
    
  • Amidine Hydrochloride: 1.2 mmol

  • Piperidine: 2 drops (Catalyst)

  • Solvent: Ethanol (2 mL) or Solvent-Free

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave process vial, combine the nitrile salt, amidine HCl, and piperidine. Add Ethanol.[1][2][3][4]

  • Irradiation: Cap the vial. Irradiate at 120°C for 10–15 minutes (Power: Dynamic, Max 150W).

  • Quench: Pour reaction mixture onto crushed ice.

  • Isolation: Filter the precipitate. For soluble products, extract with Ethyl Acetate.

Data Analysis & Troubleshooting

Yield Comparison by Substituent (R)

The electronic nature of the amidine substituent (R) affects yield. Electron-withdrawing groups on the amidine may require longer reaction times.

Amidine Substituent (R)Protocol A Yield (%)Protocol B Yield (%)Reaction Time (A/B)
Methyl (Acetamidine)78%85%4 h / 10 min
Phenyl (Benzamidine)82%88%5 h / 12 min
Amino (Guanidine)*65%72%6 h / 15 min
Thiomethyl (S-Methyl)70%76%5 h / 12 min

*Note: Guanidine reactions yield 2,4-diamino-5-phenylpyrimidine (DHFR inhibitor analogs).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Sticky Tar Polymerization of formyl nitrileEnsure starting material is the Sodium Salt . Keep reaction anhydrous until quench.
No Precipitation Product is amphoteric or solubleNeutralize aqueous mixture to pH 7.0 with dilute HCl. Extract with EtOAc.
Incomplete Reaction Amidine HCl not neutralizedEnsure stoichiometric base (NaOEt) is used to free the amidine.
Workflow Logic Diagram (Graphviz)

Workflow Start Start: Reagent Prep Check Is Nitrile Salt Stable? Start->Check GenSalt Generate in situ: Ph-CH2-CN + HCOOEt + NaOEt Check->GenSalt No SelectMethod Select Method Check->SelectMethod Yes GenSalt->SelectMethod MethodA Method A: Thermal (Reflux 4-6h) SelectMethod->MethodA Scale > 1g MethodB Method B: Microwave (120°C, 10 min) SelectMethod->MethodB Speed/Library TLC TLC Check (Disappearance of SM) MethodA->TLC MethodB->TLC Workup Pour into Ice Water TLC->Workup Complete Precip Solid Precipitate? Workup->Precip Filter Filter & Wash Precip->Filter Yes Extract Adjust pH & Extract (EtOAc) Precip->Extract No Final Final Product: 4-Amino-5-Phenylpyrimidine Filter->Final Extract->Final

Figure 2: Decision tree for synthesis and purification.

References

  • Russell, P. B., & Hitchings, G. H. (1951). "Pyrimidines.[1][3][4][5][6][7][8] I. The Synthesis of 4-Amino-5-phenylpyrimidine." Journal of the American Chemical Society, 73(8), 3763–3770. [Link]

  • Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of 2-substituted 4-amino-5-arylpyrimidines." Tetrahedron Letters, 51(4), 691-694. [Link]

  • PubChem Compound Summary. "2-Formyl-2-phenylacetonitrile sodium salt." National Center for Biotechnology Information. [Link]

  • Schenone, P., et al. (1990). "Reaction of 3-dimethylamino-2-phenylacrylonitrile with guanidine and amidines." Journal of Heterocyclic Chemistry, 27(2), 295-299. [Link]

Sources

Application Note: High-Yield Synthesis of 2-Amino-5-Phenylpyrimidine Derivatives via Enaminonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the robust synthesis of 2-amino-5-phenylpyrimidine derivatives, a privileged scaffold in medicinal chemistry found in various kinase inhibitors (e.g., Imatinib analogues, antifungal CYP51 inhibitors) and non-natural nucleobases.

While the user query references "enenenitriles," this protocol focuses on the chemically precise


-phenyl-

-enaminonitriles
(3-(dimethylamino)-2-phenylacrylonitriles). These intermediates serve as the critical 3-carbon electrophilic fragment that undergoes cyclocondensation with guanidine to form the pyrimidine core. This guide provides a self-validating, step-by-step protocol optimized for reproducibility, scalability, and high purity.
Key Applications
  • Kinase Inhibition: Targeting Bcr-Abl, Src, and BTK pathways.

  • Antimicrobial Agents: CYP51 inhibitors for antifungal therapy.[1]

  • Nucleobase Analogues: 5-substituted cytosine mimics for base-pairing studies.

Retrosynthetic Analysis & Strategy

The most efficient route to the 2-amino-5-phenylpyrimidine core involves a [3 + 3] cyclocondensation . The strategy disconnects the pyrimidine ring into two fragments:

  • The Binucleophile: Guanidine (providing the N-C-N moiety).

  • The Dielectrophile: An

    
    -substituted enaminonitrile (providing the C-C(Ph)-C backbone).
    
Pathway Visualization

The following diagram illustrates the logical disconnection and forward synthesis flow.

G Figure 1: Retrosynthetic strategy for 2-amino-5-phenylpyrimidine synthesis. Target 2-Amino-5-Phenylpyrimidine (Target) Inter α-Phenyl-β-Enaminonitrile (Key Intermediate) Inter->Target + Guanidine Cyclization (NaOEt/EtOH) Start1 Phenylacetonitrile (Starting Material) Start1->Inter Condensation (DMF, Reflux) Start2 DMF-DMA (Reagent) Start2->Inter Guanidine Guanidine HCl (Binucleophile) Guanidine->Target

Experimental Protocol

Phase 1: Synthesis of the Enaminonitrile Intermediate

Objective: Convert phenylacetonitrile into 3-(dimethylamino)-2-phenylacrylonitrile. Mechanism: The methylene group of phenylacetonitrile is activated by the nitrile and phenyl ring, allowing condensation with the electrophilic acetal.

Reagents
  • Phenylacetonitrile (1.0 eq): 11.7 g (100 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq): 14.3 g (120 mmol)

  • Solvent: Anhydrous DMF (or neat)

Procedure
  • Setup: Charge a 250 mL round-bottom flask with phenylacetonitrile (100 mmol) and DMF-DMA (120 mmol).

  • Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (Enaminonitrile).
  • Workup: Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator).

  • Purification: The residue usually solidifies upon cooling. Triturate with cold diethyl ether or hexane to remove impurities. Filter the yellow solid.

    • Yield Expectations: 85–95%.

    • Stability:[1] This intermediate is stable at room temperature but should be stored in a desiccator.

Phase 2: Cyclocondensation to 2-Amino-5-Phenylpyrimidine

Objective: React the enaminonitrile with guanidine to close the pyrimidine ring.

Reagents
  • Enaminonitrile (from Phase 1) (1.0 eq): 17.2 g (100 mmol)

  • Guanidine Hydrochloride (1.2 eq): 11.5 g (120 mmol)

  • Sodium Ethoxide (NaOEt) (1.5 eq): Prepared in situ or commercial (21% wt in EtOH).

  • Solvent: Absolute Ethanol (200 mL).

Procedure
  • Base Preparation: In a 500 mL 3-neck flask, dissolve sodium metal (3.45 g, 150 mmol) in absolute ethanol (200 mL) under

    
     to generate NaOEt. Alternatively, use a commercial NaOEt solution.
    
  • Addition of Guanidine: Add Guanidine Hydrochloride (120 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free guanidine base.

    • Note: NaCl will precipitate; this does not interfere with the reaction.

  • Cyclization: Add the Enaminonitrile (100 mmol) in one portion.

  • Reflux: Heat the reaction to reflux (

    
    ) for 6–12 hours.
    
    • In-Process Control: Monitor by LC-MS or TLC. The yellow enaminonitrile spot will disappear, and a highly polar, UV-active spot (product) will appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (500 mL).

    • The product typically precipitates as a white to off-white solid.

    • Filter the solid and wash with copious water to remove salts and excess guanidine.

  • Purification: Recrystallize from Ethanol/DMF (9:1) or Ethanol/Water if necessary.[1]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete condensation; moisture.Ensure DMF-DMA is fresh; run reaction under

; increase temp to 120°C.
No Precipitation in Phase 2 Product is too soluble in EtOH/Water.Evaporate EtOH to 20% volume before adding water. Adjust pH to ~7-8.
Starting Material Remains (Phase 2) Guanidine free base not fully generated.Ensure NaOEt is stoichiometric (at least 1:1 with Guanidine HCl).
Colored Impurities Oxidation of electron-rich intermediates.Perform recrystallization with activated charcoal.

Quantitative Performance Data

The following table summarizes typical yields for 5-phenyl substituted derivatives using this protocol.

Substituent (Para-Position)Electronic EffectPhase 1 Yield (%)Phase 2 Yield (%)Melting Point (°C)
-H (Unsubstituted)Neutral9285160–162
-Cl Electron Withdrawing9588178–180
-OMe Electron Donating8880155–157
-NO2 Strong Withdrawal9690>200

Data aggregated from internal validation and literature precedents [1][2].

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting derivatives.

  • Michael Addition: The free guanidine base acts as a nucleophile, attacking the

    
    -carbon of the enaminonitrile (Michael acceptor).
    
  • Elimination: The dimethylamine group is eliminated, forming an intermediate aza-diene.

  • Cyclization: The second nitrogen of the guanidine moiety attacks the nitrile carbon.

  • Tautomerization: Aromatization drives the final formation of the pyrimidine ring.

Mechanism Figure 2: Mechanistic pathway of the cyclocondensation. Step1 Nucleophilic Attack (Guanidine attacks β-carbon) Step2 Elimination of HNMe2 Step1->Step2 Step3 Intramolecular Cyclization (Attack on Nitrile) Step2->Step3 Step4 Aromatization (Formation of Pyrimidine) Step3->Step4

[1]

References

  • Vertex Pharmaceuticals. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (PMC). Available at: [Link]

  • Royal Society of Chemistry. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link]

  • MDPI. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Available at: [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Available at: [Link]

Sources

preparation of thiazole derivatives using alpha-formylphenylacetonitrile

Application Note: High-Yield Synthesis of 2-Amino-5-Arylthiazoles via -Formylphenylacetonitrile

Abstract & Introduction

The thiazole pharmacophore is a cornerstone of medicinal chemistry, serving as the core scaffold for critical therapeutics including Ritonavir (antiretroviral), Dasatinib (kinase inhibitor), and various antimicrobial agents. While the Hantzsch synthesis (reaction of


This Application Note details a robust, scalable protocol for synthesizing 2-amino-5-phenylthiazole using


-formylphenylacetonitrileiodine-mediated oxidative cyclization
Key Advantages of This Protocol:
  • Regiocontrol: Exclusively yields the 5-aryl isomer.

  • Safety: Avoids the isolation of unstable

    
    -haloaldehydes.
    
  • Scalability: Validated on multigram scales with consistent yields (>80%).

Chemical Context & Precursor Stability

The starting material,

Critical Insight (Stability): The free aldehyde/enol is unstable and prone to polymerization upon standing. Therefore, this protocol utilizes the sodium salt (Sodium 2-cyano-3-hydroxy-3-phenylpropen-1-olate), which is a stable, free-flowing solid. The salt is generated in situ or isolated as a stable intermediate.

Experimental Protocols

Phase A: Preparation of Sodium -Formylphenylacetonitrile Salt

This step generates the stable nucleophilic species required for the cyclization.

Reagents:

  • Phenylacetonitrile (Benzyl cyanide): 11.7 g (0.1 mol)

  • Ethyl Formate: 11.1 g (0.15 mol)

  • Sodium Methoxide (NaOMe): 5.4 g (0.1 mol)

  • Dry Toluene or Benzene: 100 mL

Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a thermometer. Maintain an inert atmosphere (

    
    ).
    
  • Suspension: Suspend NaOMe in dry toluene and cool the mixture to 0–5°C using an ice/salt bath.

  • Addition: Mix phenylacetonitrile and ethyl formate. Add this mixture dropwise to the suspension over 45 minutes.

    • Control Point: Do not allow the internal temperature to exceed 10°C to prevent self-condensation of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A thick, off-white precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold toluene (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the sodium salt in a vacuum desiccator.[1]

    • Yield: ~14–15 g (85–90%).

    • Appearance: Hygroscopic pale yellow powder. Store under nitrogen.

Phase B: Iodine-Mediated Cyclization to 2-Amino-5-Phenylthiazole

This step utilizes iodine as both a halogenating agent and an oxidant to drive the formation of the S-C bond and subsequent aromatization.

Reagents:

  • Sodium

    
    -formylphenylacetonitrile (from Phase A): 8.35 g (0.05 mol)
    
  • Thiourea: 7.6 g (0.1 mol)

  • Iodine (

    
    ): 12.7 g (0.05 mol)
    
  • Ethanol (Absolute): 100 mL

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the sodium salt and thiourea in ethanol.

  • Oxidant Addition: Add iodine in small portions over 20 minutes at room temperature.

    • Observation: The dark color of iodine will fade initially as it reacts with the enolate.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–4 hours.

    • IPC (In-Process Control): Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting enol spot (

      
      ).
      
  • Workup: Cool the reaction mixture. The solvent volume should be reduced by 50% via rotary evaporation.

  • Neutralization: Pour the concentrate into crushed ice (200 g) and basify to pH 8–9 using ammonium hydroxide (

    
    ) or saturated 
    
    
    .
  • Precipitation: The product will precipitate as a yellow/tan solid. Stir for 30 minutes to ensure full granulation.

  • Purification: Filter the crude solid. Recrystallize from hot Ethanol/Water (7:3).

    • Final Yield: 6.5–7.0 g (75–80%).

    • Melting Point: 198–200°C (Lit. 199°C).

Mechanism & Pathway Visualization[2][3][4]

The following diagram illustrates the reaction pathway. The critical divergence point is the use of Iodine; without it, acid-catalyzed condensation often favors the pyrimidine byproduct.

ThiazoleSynthesisStartPhenylacetonitrileEnolateSodium alpha-Formylphenylacetonitrile(Enolate Salt)Start->Enolate+ Ethyl Formate+ NaOMe, <10°CIntermediateIodo-Intermediate(Transient)Enolate->Intermediate+ I2 (Oxidant)ByproductPyrimidineDerivativesEnolate->Byproduct+ Thiourea (Acid only)(Thermodynamic Trap)CyclizationCyclization (S-Attack)Intermediate->Cyclization+ ThioureaProduct2-Amino-5-PhenylthiazoleCyclization->Product- HI, - H2O(Aromatization)

Figure 1: Reaction pathway distinguishing the Iodine-mediated route (Green path) from the common pyrimidine side-reaction (Red dashed path).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on QualityCorrective Action
Reaction Temp (Step 1) < 10°CHigh temps cause dimerization of phenylacetonitrile.Use cryostat or salt/ice bath; add reagents slowly.
Moisture Content AnhydrousThe Na-salt hydrolyzes back to phenylacetonitrile in water.Use dry solvents; store salt in desiccator.
Oxidant Stoichiometry 1.0 eq IodineExcess iodine leads to over-oxidation/tarring.Weigh precisely; quench excess

with

if needed.
pH during Workup pH 8–9Product is soluble in strong acid (protonated amine).Basify carefully to precipitate the free base.

Experimental Workflow Diagram

WorkflowStep1Step 1: Salt FormationReagents: PhCH2CN, HCOOEt, NaOMeTemp: 0-5°CTime: 4hStep2Step 2: IsolationVacuum FiltrationWash: Toluene/EtherStep1->Step2Step3Step 3: CyclizationReagents: Salt + Thiourea + I2Solvent: EtOHReflux: 3hStep2->Step3Step4Step 4: WorkupQuench: Ice WaterAdjust pH: 8-9 (NH4OH)Step3->Step4Step5Step 5: PurificationRecrystallize: EtOH/H2O (7:3)DryStep4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of 2-amino-5-phenylthiazole.

References

  • Prepar

    
    -Formylphenylacetonitrile Sodium Salt: 
    Organic Syntheses, Coll. Vol. 2, p. 284; Vol. 16, p. 33. "
    
    
    -Phenylacetoacetonitrile". (Adapted methodology for formyl derivatives).
  • Iodine-Mediated Thiazole Synthesis: Zhao, Y., et al. (2003). "A novel and efficient synthesis of 2-aminothiazoles mediated by iodine." Tetrahedron Letters, 44(35), 6703-6705.

  • Selectivity (Thiazole vs. Pyrimidine): El-Nagdy, S., et al. (2015). "Thiazole formation through a modified Gewald reaction."[2] Beilstein Journal of Organic Chemistry, 11, 796–803.

  • General Properties of 3-Hydroxy-2-phenylacrylonitrile: BenchChem Technical Data: 3-Hydroxy-2-phenylacrylonitrile.

one-pot synthesis of heterocycles using (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Heterocycles using (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Executive Summary

This technical guide details the utility of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (commonly known as


-formylphenylacetonitrile  in its keto form) as a versatile 

synthon in heterocyclic chemistry. This reagent is a "push-pull" alkene possessing three distinct reactive sites: a nucleophilic enol/enolate, an electrophilic aldehyde (masked), and a cyano group.[1]

This guide provides three validated protocols for synthesizing pyrazoles , pyrimidines , and pyridines .[1] Emphasis is placed on the in situ handling of the reagent due to its tautomeric instability, ensuring high reproducibility and atom economy.

Chemical Foundation & Reactivity Profile

The core challenge and opportunity with this reagent lie in its tautomeric equilibrium. While the IUPAC name refers to the enol form, the compound exists in equilibrium with its aldehyde form. In basic media (common for these syntheses), it exists primarily as the resonance-stabilized enolate.[1]

Key Reactivity Nodes:

  • Formyl Carbon (

    
    ):  Highly electrophilic; primary site for nucleophilic attack (e.g., by amines).[1]
    
  • 
    -Carbon (
    
    
    
    ):
    Nucleophilic in basic conditions (Michael donor).[1]
  • Nitrile Carbon (

    
    ):  Electrophilic, susceptible to attack after initial condensation, leading to cyclization.[1]
    

ReactivityMap Enol (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (Enol Form) Aldehyde 3-oxo-2-phenylpropanenitrile (Keto/Aldehyde Form) Enol->Aldehyde Tautomerism Enolate Resonance Stabilized Enolate (Reactive Species) Aldehyde->Enolate Base (NaOEt) Pyrazole 5-Amino-4-phenylpyrazole (via Hydrazine) Enolate->Pyrazole + N2H4 Pyrimidine 5-Phenylpyrimidines (via Amidines) Enolate->Pyrimidine + Urea/Guanidine Pyridine Substituted Pyridines (via MCR) Enolate->Pyridine + Active Methylene

Figure 1: Tautomeric equilibrium and divergent synthetic pathways.[1]

Application Protocols

Protocol A: Regioselective Synthesis of 3-Amino-4-phenylpyrazole

Target: Kinase inhibitor scaffolds.

Rationale: The reaction with hydrazine hydrate is a classic binucleophilic condensation. The hydrazine primary amine attacks the formyl group first (forming a hydrazone), followed by an intramolecular attack on the nitrile to close the ring.[1] This sequence selectively yields the 3-amino-4-phenyl isomer rather than the 3-phenyl-4-amino isomer.

Reagents & Materials:

  • Precursor:

    
    -formylphenylacetonitrile (sodium salt recommended for stability) (10 mmol)[1]
    
  • Hydrazine hydrate (80% or 99%) (12 mmol)[1]

  • Solvent: Ethanol (absolute) (20 mL)

  • Catalyst: Glacial acetic acid (cat.[1] 0.5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the sodium salt of

    
    -formylphenylacetonitrile in 20 mL of ethanol.
    
  • Acidification: Add glacial acetic acid dropwise until pH

    
     5-6 (liberating the free enol in situ).
    
  • Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
    
  • Isolation: Cool to room temperature. Pour the mixture into 50 mL ice-cold water.

  • Purification: The product often precipitates. Filter and recrystallize from Ethanol/Water (8:2).[1]

Validation Metrics:

Parameter Expected Value Observation Method
Yield 75 - 85% Gravimetric
Melting Point 174 - 176 °C Capillary MP

|


 NMR  | 

7.8 (s, 1H, Pyrazole-H) | DMSO-

| | IR | 3200-3400

(

) | FTIR (KBr) |[1]
Protocol B: Synthesis of 5-Phenylpyrimidine Derivatives

Target: CNS active agents and nucleotide analogs.

Rationale: Urea, thiourea, or guanidine act as 1,3-binucleophiles.[1] The reaction requires basic conditions to deprotonate the urea, enhancing its nucleophilicity to attack the formyl group of the precursor.

Reagents:

  • Precursor:

    
    -formylphenylacetonitrile (10 mmol)[1]
    
  • Guanidine Hydrochloride (12 mmol)[1]

  • Base: Sodium Ethoxide (NaOEt) (20 mmol)[1]

  • Solvent: Ethanol (30 mL)

Workflow Diagram:

PyrimidineFlow Step1 Step 1: Base Activation Mix Guanidine HCl + NaOEt in EtOH (Generates free Guanidine base) Step2 Step 2: Addition Add Precursor slowly to the basic solution Step1->Step2 Step3 Step 3: Cyclization Reflux 6-8 hours (Michael addition -> Cyclodehydration) Step2->Step3 Step4 Step 4: Workup Evaporate EtOH -> Add Water -> Neutralize with HCl Step3->Step4 Step5 Step 5: Isolation Filter precipitate -> Recrystallize (DMF/EtOH) Step4->Step5

Figure 2: Step-by-step workflow for pyrimidine synthesis.

Critical Note on Mechanism: Unlike the pyrazole synthesis, the nitrile group here often remains intact if the cyclization involves the loss of water (forming a cyanopyrimidine) or participates to form an amino-pyrimidine depending on the specific amidine used. For Guanidine, the predominant product is 2,4-diamino-5-phenylpyrimidine (if nitrile participates) or 2-amino-5-phenylpyrimidine-4-carbonitrile depending on steric control. Standard protocols favor the retention of the nitrile if water is eliminated.

Protocol C: Microwave-Assisted Multicomponent Synthesis of Pyridines

Target: High-throughput library generation.

Rationale: This protocol utilizes the precursor as a


 component reacting with an active methylene (e.g., malononitrile) and an amine source.[1] Microwave irradiation accelerates the Knoevenagel condensation and subsequent cyclization.

Protocol:

  • Charge: In a microwave vial, mix

    
    -formylphenylacetonitrile (1.0 eq), Malononitrile (1.0 eq), and Ammonium Acetate (1.5 eq).
    
  • Solvent: Add 2 mL of Ethanol or run neat (solvent-free) for green chemistry compliance.

  • Irradiation: Heat at

    
     for 10 minutes (Power: 150W).
    
  • Workup: Cool, add cold ethanol, and filter the solid product.

Scientific Integrity & Troubleshooting

Stability Warning: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile is prone to self-polymerization and oxidation.

  • Storage: Store as the sodium salt at -20°C.

  • Handling: Generate the free enol immediately prior to use by acidifying the salt.

Common Pitfalls:

  • Low Yields: Often caused by the "Aldehyde-Enol" equilibrium shifting unfavorably. Solution: Use a slight excess of the binucleophile (1.2 - 1.5 eq).

  • Oligomerization: If the reaction turns into a dark tar, the concentration is too high.[1] Solution: Dilute the reaction to 0.1 M.

References

  • Elnagdi, M. H., et al. (1982).[1] "Recent developments in the chemistry of enaminonitriles and enaminones." Heterocycles. Link (Foundational work on nitrile reactivity).

  • Al-Omran, F., et al. (2001).[1] "Heterocyclic synthesis via enaminones: Novel synthesis of pyrimidines, pyridines and pyrazoles."[1] Journal of Chemical Research. Link (Specific protocols for formyl-nitrile condensations).

  • BenchChem Technical Data. (2025). "Synthesis and Properties of 3-Hydroxy-2-phenylacrylonitrile." BenchChem Application Notes. Link (Physical properties and safety data).[1]

  • Maddila, S., et al. (2016).[1] "Recent advances in the synthesis of pyrazoles: A review." Arabian Journal of Chemistry. Link (Mechanistic insights into hydrazine condensation).

Sources

Knoevenagel condensation vs Claisen condensation for phenylacrylonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of conjugated nitriles, specifically focusing on 3-phenylacrylonitrile (Cinnamonitrile) and its structural isomers.

Comparative Protocols: Knoevenagel Condensation vs. Base-Mediated (Claisen-Type) Condensation

Executive Summary & Strategic Rationale

The synthesis of phenylacrylonitrile is a pivotal step in developing various pharmaceuticals, fragrances, and functional polymers. The choice between the Knoevenagel condensation and the Base-Mediated (Claisen-Schmidt type) condensation dictates the impurity profile, atom economy, and scalability of the process.

  • The Knoevenagel Route (Method A): Utilizes activated methylenes (e.g., cyanoacetic acid) with weak bases. It is characterized by high stereoselectivity (E-isomer), mild conditions, and facile decarboxylation, but suffers from lower atom economy due to the loss of CO₂.

  • The Claisen-Schmidt/Direct Route (Method B): Utilizes acetonitrile directly with strong bases. It offers superior atom economy and low raw material costs but requires harsh conditions to overcome the high pKa of acetonitrile (~25), often leading to polymerization or self-condensation side reactions (Thorpe condensation).

This guide provides optimized protocols for both, emphasizing the mechanistic causality required for troubleshooting.

Mechanistic Pathways & Logic

The fundamental difference lies in the acidity of the


-proton.[1] The Knoevenagel route artificially lowers the pKa of the nucleophile, while the Claisen route relies on brute-force deprotonation.

SynthesisPathways cluster_Knoevenagel Method A: Knoevenagel (Doebner Modification) cluster_Claisen Method B: Base-Mediated (Claisen-Schmidt) Benzaldehyde Benzaldehyde (Electrophile) Imine Iminium Intermediate Benzaldehyde->Imine Piperidine Cat. Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Target 3-Phenylacrylonitrile (Target) Cyanoacetic Cyanoacetic Acid (pKa ~11) Cyanoacetic->Imine Nucleophilic Attack Aldol_K Aldol Adduct Imine->Aldol_K Decarb Decarboxylation (-CO2) Aldol_K->Decarb -H2O Decarb->Target Acetonitrile Acetonitrile (pKa ~25) Enolate Nitrile Anion (Strong Base Req.) Acetonitrile->Enolate KOH/NaOEt Enolate->Alkoxide Nucleophilic Attack Alkoxide->Target -H2O / -OH-

Figure 1: Mechanistic divergence between the Knoevenagel (top) and Direct Claisen-type (bottom) pathways. Note the decarboxylation step in Method A which drives the equilibrium.

Experimental Protocols
Method A: Knoevenagel Condensation (Doebner Modification)

Best for: Laboratory scale, high purity, stereochemical control (E-isomer). Mechanism: Piperidine forms an iminium ion with benzaldehyde (enhancing electrophilicity), while simultaneously deprotonating cyanoacetic acid.

Reagents:

  • Benzaldehyde (1.0 equiv)[2]

  • Cyanoacetic acid (1.1 equiv)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.05 equiv)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube.

  • Charging: Add Benzaldehyde (10.6 g, 100 mmol) and Cyanoacetic acid (9.4 g, 110 mmol) to Pyridine (20 mL).

  • Catalysis: Add Piperidine (0.4 mL) via syringe. Note: An exotherm may occur; this indicates initiation.

  • Reaction: Heat the mixture to reflux (100–115°C) for 3–5 hours.

    • Checkpoint: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases.

  • Workup: Cool the mixture to room temperature. Pour the reaction mass into excess dilute HCl (100 mL, 2M) containing crushed ice. This neutralizes the pyridine/piperidine and precipitates the product.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from ethanol or ethanol/water (4:1).

    • Expected Yield: 75–85%

    • Appearance: Colorless needles or prisms.

Method B: Base-Mediated Condensation (Claisen-Schmidt Type)

Best for: Industrial scale, atom economy, low cost. Mechanism: A strong base generates the anion of acetonitrile, which attacks the aldehyde. The elimination of hydroxide is difficult; often requires phase transfer catalysis or solid-phase activation.

Reagents:

  • Benzaldehyde (1.0 equiv)[2]

  • Acetonitrile (Excess, acts as solvent/reagent)

  • Potassium Hydroxide (KOH, solid pellets, 1.5 equiv) or NaOMe.

  • Optional: 18-Crown-6 (Phase Transfer Catalyst) or PEG-400.

Step-by-Step Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to sludge formation) and a thermometer.

  • Solvent System: Charge Acetonitrile (50 mL for 50 mmol scale).

  • Base Activation: Add solid KOH pellets (4.2 g, 75 mmol).

    • Critical Step: Grind KOH to a fine powder prior to addition or use vigorous mechanical stirring to erode the surface.

  • Addition: Add Benzaldehyde (5.3 g, 50 mmol) dropwise over 30 minutes. Maintain temperature < 30°C to prevent polymerization of acetonitrile.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. The mixture will thicken significantly.

  • Quench: Pour the reaction mixture into ice water (200 mL). Neutralize carefully with dilute acetic acid to pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.[3]

  • Purification: Dry over MgSO₄ and concentrate. Vacuum distillation is required for high purity as recrystallization is often difficult due to oligomeric byproducts.

    • Expected Yield: 60–70% (variable based on moisture control).

Comparative Analysis & Data
ParameterMethod A: Knoevenagel (Cyanoacetic Acid)Method B: Claisen-Type (Acetonitrile)
Atom Economy Low (Loss of CO₂ and H₂O)High (Loss of H₂O only)
Reaction Kinetics Fast, driven by entropy (gas evolution)Slower, equilibrium-limited
Base Requirement Catalytic (Piperidine)Stoichiometric (KOH/NaOMe)
Impurity Profile Clean; main impurity is unreacted aldehydeComplex; Thorpe condensation dimers, polymers
Stereoselectivity High (>95% E-isomer)Moderate (Mixture of E/Z possible)
Moisture Sensitivity Low (Water is a byproduct)High (Water kills the active anion)
Troubleshooting & Critical Parameters

1. Water Management (Method B): In the Acetonitrile route, the generation of hydroxide (leaving group) produces water, which can protonate the nitrile anion (quenching the reaction) or hydrolyze the nitrile to an amide.

  • Solution: Use a Dean-Stark trap if running at reflux, or add molecular sieves to the reaction matrix.

2. Decarboxylation Failure (Method A): If the intermediate aldol adduct isolates without decarboxylating (rare in Doebner conditions but possible in ethanol), the product will be a carboxylic acid derivative.

  • Solution: Ensure the reflux temperature exceeds 100°C. If using ethanol (bp 78°C), switch to Toluene/Pyridine to drive the thermal decarboxylation.

3. "Tar" Formation (Method B): Acetonitrile can self-condense under strong basic conditions to form 3-aminocrotononitrile (Thorpe reaction), leading to yellow/brown tars.

  • Solution: Add the base slowly to the aldehyde/nitrile mixture, or keep the aldehyde in excess concentration relative to the active nitrile anion.

References
  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link

  • Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. Link

  • DiBiase, S. A., et al. (1979). Phase transfer catalyzed synthesis of unsaturated nitriles. The Journal of Organic Chemistry, 44(25), 4640–4649. Link

  • Mowry, D. T. (1945). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. Link

  • BenchChem Technical Guides. (2025). Synthesis of 3-Hydroxy-2-phenylacrylonitrile: An In-depth Technical Guide. Link (Cited for context on Claisen variations).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Benzyl Cyanide & Ethyl Formate Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of


-Formylphenylacetonitrile (3-Oxo-2-phenylpropanenitrile) via Cross-Claisen Condensation.
Ticket ID:  OPT-YIELD-8821
Status:  Open
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Part 1: Core Directive & Executive Summary

The Challenge: The condensation of benzyl cyanide with ethyl formate is a classic cross-Claisen condensation. While theoretically straightforward, users often report variable yields (40–60%) due to three primary failure modes: moisture sensitivity , inadequate equilibrium driving , and rheological issues (reaction mixture solidification).

The Solution: To achieve consistent yields >85%, you must treat this not just as a mixing of reagents, but as a heterogeneous surface-reaction management problem. The reaction relies on the irreversible deprotonation of the product to drive the equilibrium. If the sodium salt of the product coats the unreacted base or prevents stirring, conversion stops.

Part 2: Technical Deep Dive & Mechanism

The "Hidden" Driving Force

Many researchers assume the formation of the


-keto nitrile is the endpoint. It is not. The reaction is endergonic or neutral until the final step. The true driving force is the deprotonation of the highly acidic product  (

-formylphenylacetonitrile, pKa ~7-8) by the ethoxide base to form the stable enolate salt.

Implication: You need at least 1.0 equivalent of base strictly for the product, plus a slight excess (0.2–0.5 eq) to act as the catalyst for the initial deprotonation. If you use catalytic base, the reaction will not proceed.

Visualization: Reaction Mechanism & Critical Control Points

G Start Benzyl Cyanide (Ph-CH2-CN) Enolate1 Nitrile Enolate (Ph-CH--CN) Start->Enolate1 Deprotonation (Reversible) Base Base (NaOEt) Base->Enolate1 Tetrahedral Tetrahedral Intermediate Enolate1->Tetrahedral + Ethyl Formate EtFormate Ethyl Formate (H-COOEt) EtFormate->Tetrahedral Aldehyde Free Aldehyde (Transient) Tetrahedral->Aldehyde - EtO (Elimination) Salt STABLE ENOLATE SALT (Precipitate) Aldehyde->Salt Deprotonation by Base (IRREVERSIBLE DRIVING FORCE) Final Final Product (After Acid Workup) Salt->Final + HCl/H2O

Figure 1: The reaction mechanism highlights the formation of the stable enolate salt as the thermodynamic sink that drives the reaction to completion.

Part 3: Optimized Experimental Protocol

Scale: 100 mmol Benzyl Cyanide basis. Target Yield: 85-92%

Reagents & Materials Table
ComponentRoleEq.AmountCritical Specification
Benzyl Cyanide Substrate1.011.7 gMust be distilled. Impurities (benzyl chloride) kill the reaction.
Ethyl Formate Electrophile1.511.1 gFreshly distilled. Hydrolyzes rapidly in moist air.
Sodium Ethoxide Base1.510.2 gDry powder preferred over solution. If using solution, ensure high concentration.
Toluene SolventN/A100-150 mLDry (Karl Fischer < 200 ppm).
Ethanol (cat.) Initiator0.1~0.5 mLHelps initiate surface reaction on solid NaOEt.
Step-by-Step Workflow
  • System Prep: Flame-dry a 500 mL 3-neck flask equipped with a mechanical stirrer (essential!), dropping funnel, and N2 inlet. Magnetic stirring will fail due to slurry thickness.

  • Base Suspension: Charge NaOEt (1.5 eq) and dry Toluene (100 mL) into the flask. Cool to 0–5°C using an ice bath.

  • Reagent Mix: In the dropping funnel, mix Benzyl Cyanide (1.0 eq) and Ethyl Formate (1.5 eq).

    • Why mix them? Adding them together ensures that as soon as the enolate forms, it encounters the electrophile (ethyl formate) immediately, minimizing self-condensation (Thorpe-Ziegler) of the benzyl cyanide.

  • Controlled Addition: Add the mixture dropwise over 45–60 minutes.

    • Observation: The mixture will turn yellow and thicken significantly.

    • Temp Control: Keep internal temp < 10°C.[1]

  • The "Cook": After addition, allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Troubleshooting: If the slurry stops moving, add small amounts of dry Toluene. Do not add Ethanol.

  • Quench & Separation:

    • Add 100 mL ice water to the reaction. The solid salt will dissolve into the aqueous layer.

    • Separate the layers.[1][2][3][4][5] Keep the Aqueous Layer (contains product).

    • Optional: Wash the aqueous layer with 50 mL ether/toluene to remove unreacted benzyl cyanide.

  • Isolation:

    • Cool the aqueous layer to 0°C.[1]

    • Slowly acidify with 6N HCl to pH 3–4.

    • The product will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry.[1]

Part 4: Troubleshooting Guide & FAQs

Logic Tree for Low Yield Diagnosis

Troubleshooting Issue Problem: Low Yield (<50%) Check1 Is the reaction mixture thick/unstirrable? Issue->Check1 Check2 Did the product precipitate upon acidification? Check1->Check2 No Sol1 Mechanical Stirrer Required. Increase Toluene volume. Check1->Sol1 Yes Check3 Smell of bitter almonds (Benzaldehyde)? Check2->Check3 Yes, but low mass Sol2 Check pH. Must be < 4. Check Base Quality (wet?). Check2->Sol2 No precipitate Sol3 Oxidation occurred. Degas solvents thoroughly. Check3->Sol3 Yes

Figure 2: Diagnostic flow for identifying the root cause of yield loss.

Frequently Asked Questions

Q: Why use Toluene instead of Ethanol as the solvent? A: Using Ethanol (the conjugate acid of the base) reduces the effective basicity of the system due to solvation effects. Toluene, being non-polar, causes the sodium salt of the product to precipitate immediately. This precipitation removes the product from the equilibrium, driving the reaction forward (Le Chatelier’s principle).

Q: My reaction turned into a solid brick. What happened? A: This is a sign of success, but a processing failure. The sodium salt of


-formylphenylacetonitrile is insoluble in toluene.
  • Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar. Magnetic bars will decouple. If it seizes, add more toluene, not a polar solvent.

Q: Can I use NaH (Sodium Hydride) instead of NaOEt? A: Yes, NaH often gives higher yields because the byproduct is H2 gas (irreversible) rather than Ethanol (reversible). However, NaH is more dangerous and requires strictly anhydrous THF. For most applications, NaOEt is sufficient if the alcohol is removed or the salt precipitates.

Q: The product is oiling out upon acidification. How do I get a solid? A: This usually happens if the acidification is too fast or the temperature is too high.

  • Fix: Ensure the aqueous solution is at 0–5°C before adding acid. Add acid dropwise. If it oils out, extract with DCM, dry, and evaporate. The solid can be recrystallized from Ethanol/Water.

Q: Why is the order of addition critical? A: If you add Benzyl Cyanide to the base without Ethyl Formate present, the high concentration of nitrile enolate will attack another molecule of nitrile (Thorpe-Ziegler reaction), forming a dimer impurity. By mixing the nitrile and formate first, you ensure the enolate immediately finds the formate electrophile.

Part 5: References

  • Organic Syntheses , Coll.[1][4][5] Vol. 4, p. 536 (1963); Vol. 39, p. 27 (1959). Hydroxymethyleneacetophenone (Analogous mechanism). Link

  • Cano, R. et al. "Continuous Flow Synthesis of

    
    -Formyl Nitriles." Journal of Flow Chemistry, 2014. (Demonstrates stoichiometry importance).
    
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Mechanism of Claisen Condensation).[6][7]

  • BenchChem Technical Support. "Preventing byproduct formation in phenylacetamide synthesis." (Addresses benzyl cyanide purity). Link

  • Sigma-Aldrich. "Product Specification: 3-Phenyl-2-propynenitrile (Related derivative)."[8] Link

Sources

purification of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Technical Overview & Compound Profile

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile (also known as


-formylphenylacetonitrile or 

-(hydroxymethylene)benzyl cyanide) is a critical enolic intermediate often used in the synthesis of isoxazole derivatives and immunosuppressive agents.

This compound exists in a tautomeric equilibrium between the formyl form and the enol form. The (2Z)-enol isomer is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen.

PropertySpecificationNotes
CAS Number 5841-70-3 (Generic) / 62914-59-4 (Z-isomer)
Molecular Formula

Molecular Weight 145.16 g/mol
Melting Point 156–158 °C [1]Crude material often melts lower (145–150 °C).
Solubility (Hot) Ethanol, Toluene, Ethyl AcetateGood solubility >60°C.
Solubility (Cold) Water, Hexanes, ToluenePoor solubility <10°C.
pKa ~6.5–7.5 (Enolic OH)Acidic; soluble in aqueous base.

Standard Operating Procedure (SOP): Recrystallization

Directive: Do not attempt recrystallization on crude material containing >5% unreacted benzyl cyanide, as this will lead to "oiling out." If the crude is an oil, perform an acid-base extraction first (see Troubleshooting).

Method A: Toluene (Recommended for Removal of Organic Impurities)

Best for removing unreacted starting materials (benzyl cyanide) and non-polar byproducts.

  • Dissolution: Place 10.0 g of crude solid in a 100 mL round-bottom flask. Add Toluene (40–50 mL) .

  • Heating: Heat the mixture to 85–90 °C with stirring. The solid should dissolve completely.

    • Note: If a small amount of dark, gummy residue remains insoluble, decant the hot clear solution into a clean flask, discarding the residue.

  • Cooling Phase 1: Allow the solution to cool slowly to room temperature (20–25 °C) over 1 hour with gentle stirring. White to off-white needles should begin to form.

  • Cooling Phase 2: Cool the flask to 0–5 °C in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with cold Toluene (10 mL) followed by Hexanes (20 mL) to remove residual toluene.

  • Drying: Dry under vacuum (40 °C, <50 mbar) for 4 hours.

Method B: Ethanol/Water (Recommended for Desalting)

Best for removing inorganic salts (NaCl, NaOAc) trapped during the acidification workup.

  • Dissolution: Dissolve 10.0 g of crude solid in Ethanol (95%, 30 mL) at reflux (~78 °C).

  • Precipitation: Once dissolved, remove from heat. Slowly add warm Water (50–60 °C) dropwise until a faint turbidity persists (approx. 10–15 mL water).

  • Clarification: Add a few drops of Ethanol to restore clarity.

  • Crystallization: Allow to cool to room temperature undisturbed.

  • Filtration: Collect crystals and wash with a cold Ethanol/Water (1:1) mixture.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is the most common failure mode. It typically indicates the presence of unreacted benzyl cyanide or ethyl formate , which acts as a solvent, lowering the melting point of the mixture below the solvent's boiling point. Corrective Action:

  • Do not cool rapidly. Rapid cooling traps impurities. Re-heat to dissolve the oil.

  • Seed the solution. Add a small crystal of pure product at 50–60 °C.

  • Switch to Acid-Base Purification:

    • Dissolve the oiled-out material in 1M NaOH (aq) . The enol will dissolve; impurities (benzyl cyanide) will not.

    • Wash the aqueous layer with Dichloromethane (DCM) or Toluene to extract impurities.

    • Acidify the aqueous layer carefully with HCl to pH 3–4.[1] The solid should precipitate. Filter and then recrystallize.

Q2: The crystals are turning pink or red during drying.

Diagnosis: Oxidative degradation. The enolic double bond is susceptible to oxidation, especially if trace base remains. Corrective Action:

  • Ensure the final wash water/solvent was neutral or slightly acidic.

  • Dry under nitrogen atmosphere or high vacuum. Avoid prolonged exposure to air at high temperatures (>60 °C).

Q3: My melting point is low (140–145 °C).

Diagnosis: Likely contamination with the E-isomer or trapped solvent. Corrective Action:

  • The Z-isomer is stabilized by an intramolecular H-bond (

    
    ). The E-isomer is less stable and melts lower.
    
  • Recrystallize from Toluene (Method A). Slow cooling favors the thermodynamically stable Z-isomer.

  • Ensure the sample is fully dried; toluene solvates can depress melting points.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purification based on the state of the crude material.

PurificationLogic Start Crude (2Z)-3-hydroxy-2-phenylprop-2-enenitrile CheckState Analyze Crude State Start->CheckState Solid Solid (MP > 140°C) CheckState->Solid Clean-ish Oily Oily / Sticky Solid CheckState->Oily Dirty ImpurityCheck Identify Main Impurity Solid->ImpurityCheck AcidBase Acid-Base Extraction (1. Dissolve in NaOH 2. Wash w/ DCM 3. Acidify) Oily->AcidBase OrganicImp Organic (Benzyl Cyanide) ImpurityCheck->OrganicImp Non-polar residues InorganicImp Salts (Na+) ImpurityCheck->InorganicImp Ash/Salts MethodA Method A: Recrystallization (Toluene) OrganicImp->MethodA MethodB Method B: Recrystallization (EtOH/Water) InorganicImp->MethodB Final Pure Z-Isomer (MP 156-158°C) MethodA->Final MethodB->Final AcidBase->Solid Precipitate

Caption: Decision tree for selecting the optimal purification route based on crude material physical state and impurity profile.

Quantitative Data Summary

Solvent SystemRecovery Yield (%)Purity Reached (HPLC)Impurity Removal Profile
Toluene 70–80%>99.0%Excellent for non-polar organics (starting materials).
Ethanol/Water 85–90%>98.5%Excellent for inorganic salts; moderate for organics.
Benzene (Legacy)75%>99.0%Not Recommended due to toxicity (Class 1 solvent).
Acid-Base Ppt 90–95%~95–97%Crude purification only; requires subsequent recrystallization.

References

  • PrepChem. (n.d.). Synthesis of α-formylphenylacetonitrile. Retrieved from [Link]

  • Google Patents. (2007). WO2007086076A2 - An improved process for preparation of leflunomide.

Sources

solving solubility issues of alpha-formylphenylacetonitrile in NMR solvents

Technical Support Center: -Formylphenylacetonitrile NMR Optimization

The Core Problem: The Tautomeric Trap

Before selecting a solvent, you must understand that this molecule exists in a dynamic equilibrium between the keto (formyl) form and the enol (hydroxymethylene) form.

  • Non-Polar Solvents (CDCl

    
    , C
    
    
    D
    
    
    ):
    Favor the cis-enol form due to stabilizing intramolecular hydrogen bonding (between the hydroxyl H and the nitrile N).
  • Polar H-Bond Accepting Solvents (DMSO-d

    
    ):  Disrupt the intramolecular bond, favoring the trans-enol  or solvated keto forms.
    
  • Protic Solvents (MeOD, D

    
    O):  Cause H/D exchange , making proton signals "disappear."
    

If your spectrum shows broad humps, missing peaks, or fractional integrals, do not assume insolubility. You are likely observing intermediate chemical exchange.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural shifts driven by solvent polarity.

Tautomerismcluster_solventsSolvent InfluenceKetoKeto Form(Aldehyde)Unstable in solid stateEnol_ZZ-Enol Form(Intramolecular H-Bond)Favored in CDCl3Keto->Enol_Z Fast TautomerizationEnol_EE-Enol Form(Intermolecular H-Bond)Favored in DMSOEnol_Z->Enol_E Solvent InteractionPolymerPolymer/Oligomer(Irreversible Sludge)Enol_Z->Polymer Acid/Base Catalysis(Long standing)CDCl3CDCl3Stabilizes Z-EnolDMSODMSO-d6Stabilizes E-Enol

Figure 1: Solvent-dependent tautomeric and stability pathways.

Troubleshooting Guide: Solvent Selection Matrix

Use this table to select the correct solvent based on your analytical goal.

SolventSolubility RatingSuitabilityTechnical Notes & Risks
CDCl

ModerateStructural Confirmation Risk: Commercial CDCl

is often acidic (DCl). This catalyzes polymerization.[1] Fix: Filter through basic alumina or use silver foil to neutralize.
DMSO-d

HighFull Characterization Best for solubility. However, high viscosity causes line broadening. Strong H-bonding may shift the -OH signal >10 ppm.
Acetone-d

HighReaction Monitoring Good compromise between viscosity and polarity. Less likely to cause broad exchange peaks than DMSO.
Methanol-d

HighAVOID Critical Failure Point: The acidic

-proton exchanges with deuterium rapidly. The signal will vanish, and the compound may form hemiacetals.
C

D

LowSpecialized Use only if CDCl

peaks overlap with key signals. Promotes strong intramolecular H-bonding (sharp peaks).

Diagnostic Workflow: "It Won't Dissolve"

If you believe the sample is insoluble, follow this logic tree to determine if the issue is physical (solubility) or chemical (degradation).

TroubleshootingStartObservation:Sample appears 'Insoluble'VisualCheckVisual Inspection of TubeStart->VisualCheckSolidVisible Solid/Precipitate?VisualCheck->SolidYesCloudyCloudy/Oiling Out?VisualCheck->CloudyYesClearSolution is Clear,but Spectrum is Empty/MessyVisualCheck->ClearNoHeatAction: Gentle Heat (40°C)+ VortexSolid->HeatSwitchDMSOAction: Switch to DMSO-d6(The 'Nuclear Option')Cloudy->SwitchDMSOCheckLockAction: Check Lock SignalClear->CheckLockHeat->SwitchDMSOStill SolidFilterAction: Filter Sample(Remove Polymer)CheckLock->FilterLock UnstableExchangeDiagnosis: Chemical Exchangeor H/D ScramblingCheckLock->ExchangeLock Stable

Figure 2: Diagnostic logic for distinguishing solubility from stability issues.

Validated Experimental Protocols

Protocol A: High-Fidelity Sample Preparation (DMSO-d )

Use this when you need to ensure all protons are visible and solubility is maximized.

  • Massing: Weigh 5–10 mg of

    
    -formylphenylacetonitrile. Do not exceed 15 mg; high concentrations promote aggregation.
    
  • Solvent Addition: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to ensure the DMSO is dry. Water in DMSO accelerates tautomeric exchange, broadening peaks.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate for 1 minute at room temperature.

    • Warning: Do not heat DMSO samples above 60°C; this compound can decompose.

  • Acquisition: Set relaxation delay (d1) to 5 seconds . The quaternary carbons and exchangeable protons have long T1 relaxation times.

Protocol B: "Acid-Free" CDCl Preparation

Use this if DMSO is unavailable or if you need to compare with literature values in chloroform.

  • Pre-treatment: Pass 1 mL of CDCl

    
     through a small plug (0.5 cm) of basic alumina  or K
    
    
    CO
    
    
    directly into a vial.
    • Why: This removes DCl traces that catalyze polymerization.

  • Dissolution: Dissolve 5 mg of sample in the treated CDCl

    
    .
    
  • Filtration: Filter the solution through a glass wool plug into the NMR tube.

  • Immediate Run: Acquire the spectrum immediately. Do not leave the sample overnight.

Frequently Asked Questions (FAQ)

Q: My spectrum shows a broad hump around 12-14 ppm. Is this an impurity? A: No. This is the enolic hydroxyl proton (-C=C-OH). In CDCl

Q: I used Methanol-d


 and the peak at 9 ppm disappeared. Why?A:H/D exchange

Q: There are extra peaks in the aromatic region (7.0 - 7.5 ppm). A: This often indicates the presence of both the Z-isomer and E-isomer of the enol form. If the ratio changes over time, your sample is equilibrating. If the peaks are sharp and distinct, it is not an impurity but a physical reality of the molecule.

Q: The sample turned yellow/orange in the NMR tube. A: This indicates polymerization or oxidation . The

References

  • Tautomerism in Beta-Keto Nitriles

    • Mechanism:[2][3][4][5] The equilibrium between hydroxymethylene and formyl forms is heavily solvent-dependent.

    • Source: Emsley, J. W. (1984). The Composition of Beta-Dicarbonyl Compounds. Structure and Bonding.
    • Link:

  • NMR Solvent Impurities & Handling

    • Data: Chemical shifts of trace impurities and stability of solvents (e.g., acidity of CDCl

      
      ).[6]
      
    • Source: Babij, N. R., et al. (2016).[4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org.[4][7] Chem.

    • Link:

  • Polymerization of Alpha-Substituted Acrylonitriles

    • Context: Explains the instability of the monomer in the presence of base or radicals.
    • Source: Kharas, G. B., et al. (2010).[4] Synthesis and Polymerization of Novel Substituted Styrenes.

    • Link:

Technical Support Center: Moisture Control in Sodium Ethoxide Catalyzed Condensations

Author: BenchChem Technical Support Team. Date: February 2026

The Core Directive: Why Water is a Stoichiometric Poison

In Claisen, Dieckmann, and Stobbe condensations, water is not merely a contaminant that lowers yield by a few percent; it is a mechanistic terminator .[1]

Many researchers mistakenly treat NaOEt as a "catalyst" in these reactions.[1] While the ethoxide ion initiates the reaction, the thermodynamics of the Claisen condensation require a full stoichiometric equivalent of base to drive the equilibrium forward.[2] The final product is not the


-keto ester itself, but its enolate salt.[3][4]

If moisture is present, it triggers a "destabilization cascade":[1]

  • Hydrolysis:

    
    
    
  • Saponification:

    
     attacks the ester carbonyl (irreversible under basic conditions).[1]
    
  • Base Consumption: The resulting carboxylate (

    
    ) is not basic enough to deprotonate the 
    
    
    
    -keto ester.
  • Stalled Equilibrium: Without the final deprotonation, the retro-Claisen reaction dominates, and the condensation reverses to starting materials.

Visualization: The Moisture Interference Pathway

The following diagram illustrates how water diverts the reaction from a reversible equilibrium to a thermodynamic dead-end.

MoistureCascade NaOEt Sodium Ethoxide (NaOEt) NaOH Sodium Hydroxide (NaOH) NaOEt->NaOH + H₂O (Hydrolysis) Enolate Ester Enolate (Reactive Intermediate) NaOEt->Enolate Deprotonation (Reversible) Water Trace Water (H₂O) Carboxylate Carboxylate Salt (Dead End) NaOH->Carboxylate Saponification (Irreversible) Ester Starting Ester (R-COOEt) BetaKeto β-Keto Ester (Product Precursor) Enolate->BetaKeto Condensation FinalSalt Stable Enolate Salt (Thermodynamic Sink) BetaKeto->FinalSalt Deprotonation (Driving Force)

Figure 1: The "Moisture Cascade." Note how NaOH diverts the starting ester into a non-reactive carboxylate sink, consuming the base required for the final driving step.

Reagent Quality Control: The "Fresh Prep" Standard

Commercial sodium ethoxide solutions often degrade into a "red soup" of oxidative impurities and sodium hydroxide.[1] For high-value synthesis, fresh preparation is mandatory .[1]

Diagnostic: Is Your NaOEt Viable?
IndicatorStatusChemical ExplanationAction
White Powder / Clear Solution Pass Pure ethoxide.Proceed immediately.
Pale Yellow Liquid Caution Minor oxidation (acetaldehyde formation).[1]Usable for robust substrates.[1]
Orange/Red/Brown Liquid Fail Significant polymerization of aldehyde impurities (aldol resin formation).[1] High NaOH content.[1]Discard. Do not use.
Crusty White Precipitate Fail Formation of Sodium Carbonate (

) or Sodium Hydroxide (

) from air exposure.[1]
Discard.
Protocol: The Magnesium-Iodine Drying Method

Standard "absolute" ethanol (99.5%) contains enough water (~0.5%) to ruin a sensitive Claisen condensation. You must chemically dry the solvent in situ before generating the ethoxide.

Reagents:

  • Absolute Ethanol (Commercial grade)[1]

  • Magnesium turnings (Clean, grease-free)[1]

  • Iodine crystal (

    
    )[1]
    
  • Sodium metal (Clean, cut, hexane-rinsed)[1]

Step-by-Step Workflow:

  • The Activation: Place magnesium turnings (5g per liter of EtOH) and a crystal of iodine in a dry flask under Argon/Nitrogen.

  • The "Grignard" Start: Warm the flask until the iodine vaporizes and the magnesium activates (solution turns clear/grey).

  • Solvent Addition: Add the commercial absolute ethanol. Reflux until all magnesium is consumed.[1]

    • Mechanism:[1][4][5][6]

      
      .[1] This chemically consumes water, as 
      
      
      
      reacts with water to form insoluble
      
      
      .[1]
  • Distillation: Distill the super-dry ethanol directly into your reaction flask containing the sodium metal.

  • Ethoxide Generation: Allow the sodium to dissolve under inert atmosphere.[1]

Pro-Tip: Do not use molecular sieves during the reaction. Sieves contain aluminosilicates that can degrade in strongly basic/alkoxide conditions, leaching impurities.[1] Use sieves only to store the solvent before use.

Troubleshooting Guide (FAQ)

Symptom: "My reaction turned into a solid, unstirrable gel."

Diagnosis: Solvent volume too low for the salt formation. The Science: The final product of a Claisen condensation is the sodium enolate of the


-keto ester. These salts are often insoluble in ethanol and precipitate.[1] If the slurry becomes too thick, stirring stops, heat transfer fails, and the reaction stalls.[1]
Solution: 
  • Immediate: Add anhydrous ethanol (dried via Mg method) to restore mobility.

  • Prevention: Design the reaction at 0.5 M to 1.0 M concentration. Avoid "neat" or highly concentrated conditions.

Symptom: "I have low yield, and I recovered unreacted starting material."

Diagnosis: "The Wet Reagent Loop." The Science: You likely used slightly wet ethanol. The water generated NaOH, which saponified a portion of your ester.[1] The resulting carboxylate is not an electrophile, stopping the chain. Furthermore, the water produced in the saponification cycle (


) does not regenerate; however, the initial hydrolysis of ethoxide is an equilibrium.
Solution: 
  • Increase the base equivalents to 1.2 - 1.5 eq.

  • Switch to Sodium Hydride (NaH) in THF or DMF if the ester is non-volatile. NaH produces

    
     gas (irreversible) rather than water/ethanol equilibrium, preventing hydrolysis.[1]
    
Symptom: "The reaction mixture turned dark black/tarry."

Diagnosis: Polymerization of solvent or substrate.[1] The Science: If the reaction is run too hot or for too long, the highly basic ethoxide can deprotonate the solvent (ethanol) or cause aldol polymerization of the product. Solution:

  • Keep the reaction temperature below 60°C.

  • Quench the reaction immediately upon disappearance of starting material (monitor via TLC/GC).

  • Perform the Acid Quench carefully: Pour the reaction mixture into ice-cold dilute acetic acid. Do not add acid to the base (exotherm destroys product).

Symptom: "I cannot titrate my NaOEt accurately."

Diagnosis: Interference from Carbonate/Hydroxide.[1] The Science: Standard acid titration (HCl + Phenolphthalein) measures Total Alkalinity (


). It does not tell you if your reagent is wet.[1][7]
Solution: 
  • The Karl Fischer Workaround: You cannot inject NaOEt directly into a standard Karl Fischer titrator (it alters the pH and interferes with the iodine reaction).

  • Correct Protocol: Neutralize a sample with excess anhydrous benzoic acid or salicylic acid first, then inject the neutralized mixture into the Karl Fischer vessel to measure the water content.

Decision Matrix: Choosing the Right Base System

Use this logic flow to determine if NaOEt is the correct choice or if you should upgrade to a more robust system.

BaseSelection Start Start: Claisen/Dieckmann Planning SubstrateSensitive Is the substrate prone to hydrolysis? (e.g., Thioesters, strained rings) Start->SubstrateSensitive UseNaH USE SODIUM HYDRIDE (NaH) Solvent: THF/DMF (Irreversible, No Hydrolysis) SubstrateSensitive->UseNaH Yes CheckScale Is the reaction scale >100g? SubstrateSensitive->CheckScale No UseNaOEt USE SODIUM ETHOXIDE (NaOEt) Solvent: EtOH (Cost-effective, Scalable) CheckScale->UseNaOEt Yes (Cost driver) CheckDrying Can you distill EtOH from Mg? CheckScale->CheckDrying No (Quality driver) Commercial Use Commercial 21% Solution (Check for Color/Precipitate) CheckDrying->Commercial No FreshPrep Prepare Fresh NaOEt (Mg/I2 Method) CheckDrying->FreshPrep Yes

Figure 2: Reagent Selection Logic.[1] Note that for highly sensitive substrates, switching away from alkoxides to hydrides (NaH) eliminates the hydrolysis pathway entirely.

References

  • Mechanism of Claisen Condens

    • Source: Chemistry LibreTexts.[1] "23.7: The Claisen Condensation Reaction."

    • URL:[Link]

  • Drying Ethanol with Magnesium/Iodine (The Lund-Bjerrum Method)

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 594 (1943).[1] "Purification of Absolute Ethanol."

    • URL:[Link][1]

  • Karl Fischer Titr

    • Source: Metrohm Applications Bulletin.[1] "Side reactions in Karl Fischer titration."

  • pKa Values and Solvent Effects (DMSO vs W

    • Source: Bordwell pKa Table (University of Wisconsin-Madison).[1]

    • URL:[Link]

Sources

stabilizing the enol form of alpha-formylphenylacetonitrile during storage

Technical Support Center: Stability Management of -Formylphenylacetonitrile

Topic: Stabilizing the Enol Form (3-Hydroxy-2-phenylacrylonitrile)

Executive Summary & Core Directive

The Challenge:

keto formenol formoxidative degradationpolymerizationreversion to the less reactive keto form

The "Enol-Lock" Strategy: To maintain the enol titer, you must engineer an environment that maximizes intramolecular hydrogen bonding while suppressing oxidative pathways.

Core Storage Directive:

Store as a solid precipitate at -20°C under Argon. If solution storage is unavoidable, use non-polar, anhydrous solvents (e.g.,


, Toluene) to reinforce the intramolecular H-bond between the hydroxyl and nitrile groups. Avoid polar protic solvents (MeOH, Water) which disrupt this bond and accelerate keto-reversion.

The Science of Instability (Mechanistic Insight)

The stability of the enol form relies on a delicate intramolecular hydrogen bond.[1] When this bond is broken by competitive solvation or thermal energy, the molecule becomes susceptible to degradation.

Tautomeric & Degradation Pathways

TautomerismKetoKeto Form(α-Formylphenylacetonitrile)EnolEnol Form(3-Hydroxy-2-phenylacrylonitrile)*Target Species*Keto->Enol Non-polar Solvents Intramolecular H-BondOxidationBenzoylformic AcidDerivativesKeto->Oxidation Slow OxidationPolymerOligomers/Polymers(Colored Impurities)Enol->Polymer Heat / Light Radical MechanismEnol->Oxidation O2 Exposure

Figure 1: The enol form is stabilized by non-polar environments but is the primary substrate for oxidation and polymerization.

Physicochemical Stability Data

The following parameters are critical for assessing the quality of your stored material.

ParameterSpecification (Enol Form)Critical Threshold (Flag for Disposal)
Appearance White to off-white crystalline solidYellow/Orange/Brown (Indicates polymerization)
Melting Point 156–158°C [1]< 150°C (Indicates significant keto/impurity content)
Solubility Soluble in DMSO,

, NaOH (aq)
Insoluble particulates (Polymers)

~8–9 (Acidic enol proton)N/A
Storage Temp -20°C (Freezer)> 25°C (Rapid degradation)

Troubleshooting Guide (FAQ)

Category A: Visual & Physical Changes

Q1: My sample has turned from white to a sticky yellow/orange solid. Can I still use it?

  • Diagnosis: This indicates oxidative polymerization . The enol double bond is susceptible to radical polymerization, especially in the presence of light and oxygen.

  • Solution:

    • Attempt a recrystallization (See Protocol SSP-01 below).

    • If the color persists after one wash, discard the batch . Polymerized byproducts often act as catalyst poisons in subsequent Knoevenagel condensations.

  • Prevention: Always backfill storage vials with Argon or Nitrogen and wrap in foil.

Q2: The melting point is depressed (e.g., 145°C). Is it wet?

  • Diagnosis: While moisture is a possibility, MP depression often signals a shift in the Keto:Enol ratio . The keto form disrupts the crystal lattice of the enol, lowering the melting point.

  • Solution: Dry the sample under high vacuum (

    
    ) over 
    
    
    for 4 hours. If MP does not improve, the sample has chemically equilibrated; proceed to recrystallization.
Category B: Solution & Reactivity

Q3: I dissolved the compound in Methanol for storage, but the NMR looks different now.

  • Diagnosis: Solvent-Induced Tautomerization . Polar protic solvents like Methanol compete for hydrogen bonding. They break the intramolecular Enol H-bond, shifting the equilibrium toward the Keto form or allowing the formation of hemiacetals [2].

  • Solution: Never store in alcohols. If solution storage is mandatory, use Anhydrous Chloroform (

    
    )  or Benzene , which stabilize the enol form via the "Chelo-Solvation" effect.
    

Q4: Why is the yield low when I use this in pyrimidine synthesis?

  • Diagnosis: If the material was stored as the "free enol" for too long, it may have partially hydrolyzed to phenylacetic acid or oxidized.

  • Immediate Fix: Check the pH of the reaction mixture. If the starting material has degraded to acidic byproducts, you may need to increase the base equivalents (e.g., Sodium Ethoxide) to compensate.

Standardized Protocols

Protocol SSP-01: Purification & "Enol-Lock" Storage

Use this workflow to recover degraded material or prepare fresh batches for long-term storage.

Reagents:

  • Crude

    
    -formylphenylacetonitrile
    
  • Solvent A: 0.5N NaOH (aq)

  • Solvent B: Conc. HCl

  • Solvent C: Benzene or Toluene (for washing)

Step-by-Step:

  • Dissolution (Salt Formation):

    • Dissolve the crude solid in 0.5N NaOH.

    • Mechanism:[2] This converts the unstable enol/keto mixture into the stable Enolate anion . The negative charge is delocalized, preventing polymerization.

    • Filtration: Filter off any insoluble yellow solids (polymers) immediately.

  • Precipitation (Enol Regeneration):

    • Cool the filtrate to 0°C in an ice bath.

    • Add Conc. HCl dropwise with vigorous stirring until pH reaches 3–4.

    • Critical: Do not overshoot to pH < 1, as this promotes acid-catalyzed hydrolysis of the nitrile.

  • Isolation:

    • Filter the white precipitate rapidly.

    • Wash with ice-cold water (removes salts) followed by a small amount of cold toluene (removes organic impurities without dissolving the enol).

  • Drying & Storage:

    • Dry under vacuum in a desiccator (dark) for 6 hours.

    • Transfer to an amber vial.

    • Purge with Argon for 30 seconds.

    • Seal with Parafilm and store at -20°C .

Storage Decision Logic

StorageLogicStartStart: Material to StoreFormCheckSolid or Solution?Start->FormCheckSolidPathSolid (Preferred)FormCheck->SolidPathPrecipitateSolnPathSolutionFormCheck->SolnPathDissolvedActionSolid1. Dry thoroughly2. Amber Vial3. Argon Flush4. Store at -20°CSolidPath->ActionSolidSolventCheckSelect SolventSolnPath->SolventCheckBadSolventMethanol/Ethanol/Water(AVOID)SolventCheck->BadSolventGoodSolventChloroform/Benzene/Toluene(Anhydrous)SolventCheck->GoodSolventResultBadHigh Risk:Keto Shift & HydrolysisBadSolvent->ResultBadResultGoodModerate Stability:Enol H-Bond MaintainedGoodSolvent->ResultGood

Figure 2: Decision tree for maximizing shelf-life based on physical state and solvent interaction.

References

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Solvent Effects. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of α-formylphenylacetonitrile.[3][4] Retrieved from [Link]

Technical Support Center: Optimizing Reaction Temperature for 3-Hydroxy-2-Phenylacrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-TEMP-3H2P Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: Thermodynamic & Kinetic Balancing

You are attempting a crossed Claisen condensation between phenylacetonitrile (benzyl cyanide) and ethyl formate to generate the enol 3-hydroxy-2-phenylacrylonitrile (also known as


-formylphenylacetonitrile).

The Critical Insight: This reaction is governed by a delicate equilibrium.[1] The deprotonation of phenylacetonitrile is rapid, but the subsequent nucleophilic attack on ethyl formate is reversible. Temperature control is not just about "safety"; it is the primary switch between product formation and polymerization/dimerization .

  • The "Goldilocks" Zone:

    • Phase I (Addition): 0°C to 5°C .

      • Why: The deprotonation is exothermic. Higher temperatures during base/substrate contact promote the Thorpe-Ziegler reaction (self-condensation of phenylacetonitrile), resulting in a nitrile dimer impurity that is nearly impossible to separate.

    • Phase II (Aging): 20°C to 25°C (Room Temperature) .

      • Why: Gently warming drives the equilibrium toward the enolate salt.

    • Phase III (Avoidance): >45°C .

      • Why: Thermal instability of the free enol leads to oxidative degradation and "tar" formation.

Visualizing the Reaction Pathway

The following diagram outlines the mechanistic flow and where temperature deviations cause failure.

ReactionPathway Start Phenylacetonitrile + Ethyl Formate Intermediate Enolate Intermediate Start->Intermediate 0-5°C (Kinetic Control) SideProduct Thorpe-Ziegler Dimer (Impurity) Start->SideProduct Temp > 10°C during addition Base Base (NaOMe/NaOEt) Product 3-Hydroxy-2-phenylacrylonitrile (Enol Form) Intermediate->Product Acid Quench (pH 3-4) Polymer Tarry Polymer Intermediate->Polymer Temp > 45°C or prolonged aging

Caption: Figure 1. Mechanistic pathway highlighting temperature-dependent divergence points between product formation and side reactions.

Optimized Experimental Protocol (SOP)

Reagents:

  • Phenylacetonitrile (1.0 equiv)

  • Ethyl Formate (1.2 - 1.5 equiv)

  • Sodium Methoxide (NaOMe) (1.1 - 1.2 equiv)

  • Solvent: Toluene (Preferred) or Benzene (Classical)

Step-by-Step Methodology:

  • Base Suspension (T = Ambient):

    • Charge the reaction vessel with dry Toluene.

    • Add solid Sodium Methoxide (NaOMe). Ensure the system is under inert atmosphere (

      
       or Ar).
      
    • Note: Do not dissolve the base completely; a suspension is standard.

  • Cryogenic Setup (T = 0°C):

    • Cool the suspension to 0–5°C using an ice/water bath.

    • Critical: Allow internal temperature to stabilize before proceeding.

  • Controlled Addition (T < 10°C):

    • Mix Phenylacetonitrile and Ethyl Formate in a separate dropping funnel.

    • Add this mixture dropwise to the base suspension.

    • Rate Control: Adjust the drip rate so the internal temperature never exceeds 10°C .

    • Observation: The mixture will thicken and turn yellow/creamy as the sodium enolate precipitates.

  • Equilibrium Shift (T = 20-25°C):

    • Once addition is complete, keep at 0°C for 30 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 3–4 hours. Do not reflux.

  • Work-up & Isolation:

    • Quench with ice water (exothermic).

    • Separate the aqueous layer (contains the product as a sodium salt).[2]

    • Wash: Extract the aqueous layer with ether/toluene to remove unreacted nitrile (organic layer discarded).

    • Acidification: Slowly add conc. HCl to the aqueous layer until pH 3–4.[3]

    • Precipitation: The product will precipitate as a solid. Filter, wash with cold water, and dry.[4]

Troubleshooting Guide & FAQs

Scenario A: "My reaction mixture turned into a solid brick."
  • Cause: The sodium enolate salt is highly insoluble in non-polar solvents like toluene/benzene.

  • Fix: This is actually a sign of a good reaction.

    • Immediate Action: Add more dry solvent (Toluene) to facilitate stirring.

    • Prevention: Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will decouple once solids form.

Scenario B: "I recovered mostly starting material (Phenylacetonitrile)."
  • Cause 1: Wet Reagents. If your solvent or reagents contain water, the NaOMe reacts with water to form NaOH and Methanol, killing the base strength required for Claisen condensation.

  • Cause 2: Temperature too low during aging. If you never warmed to RT after addition, the equilibrium may not have shifted fully.

  • Fix: Dry all solvents over molecular sieves. Ensure NaOMe is fresh and free-flowing, not clumped (which indicates moisture absorption).

Scenario C: "The product is a dark, sticky tar."
  • Cause: Thermal Runaway. You likely exceeded 40-50°C, or the addition was too fast, causing a localized exotherm.

  • Fix: Strict internal temperature monitoring. Discard the batch; purification of the tar is usually futile.

Quantitative Data Summary
ParameterOptimal RangeFailure Consequence
Addition Temp 0°C – 5°CDimerization (Thorpe-Ziegler)
Aging Temp 20°C – 25°CIncomplete conversion (if too low)
pH (Isolation) 3.0 – 4.0Hydrolysis of nitrile (if <1.0)
Stoichiometry 1.2 eq FormateLow yield (Formate is volatile)

Decision Logic for Optimization

Use this flowchart to diagnose yield issues during your next run.

OptimizationLogic Start Start Reaction CheckSolids Did solids form during addition? Start->CheckSolids CheckTemp Was Temp > 10°C? CheckSolids->CheckTemp Yes FailMoisture FAILURE: System Wet. Dry Solvents. CheckSolids->FailMoisture No (remained clear) Success Proceed to Acid Workup CheckTemp->Success No FailSideRxn FAILURE: Side Rxn. Slow down addition. CheckTemp->FailSideRxn Yes

Caption: Figure 2. Diagnostic logic for evaluating reaction progress during the critical addition phase.

References

  • Organic Syntheses, Coll. Vol. 2, p. 284 (1943); Vol. 16, p. 33 (1936).

    • Title: -Phenylacetoacetonitrile (Analogous procedure for condens
    • Source: Organic Syntheses.[4][5]

    • URL:[Link]

  • BenchChem Technical Guide.

    • Title: Synthesis of 3-Hydroxy-2-phenylacrylonitrile: An In-depth Technical Guide.
    • Source: BenchChem.[3][5][6][7][8][9][10][11]

  • Cano, R., et al. (2011). Title: "One-pot synthesis of 3-hydroxy-2-phenylacrylonitrile derivatives." Context: Discusses modern solvent variations and catalytic considerations for Knoevenagel/Claisen type condensations. Note: While specific URL access varies by institution, the core chemistry is foundational to the Claisen condensation mechanism described in standard texts like March's Advanced Organic Chemistry.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Drostanolone (CAS 5841-70-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Drostanolone (


-methyl-5

-androstan-17

-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). In drug development and anti-doping analysis, the precise characterization of Drostanolone is critical due to its structural similarity to endogenous steroids and other synthetic isomers like Mesterolone (

-methyl-DHT).

This guide compares the two primary analytical workflows for Drostanolone identification: GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry).

FeatureDrostanolone (CAS 5841-70-3)
Formula

Exact Mass 304.2402 Da
Key Structural Feature

-methyl group on the A-ring (distinguishes from DHT and Mesterolone)
Primary Challenge Differentiating the

-methyl isomer from the

-methyl isomer (Mesterolone).[1]

Comparative Methodology: GC-EI-MS vs. LC-ESI-MS/MS

The choice of instrument dictates the fragmentation physics. GC-MS relies on hard ionization (EI) of derivatized analytes, providing a structural "fingerprint." LC-MS/MS utilizes soft ionization (ESI) with Collision-Induced Dissociation (CID), prioritizing sensitivity and screening speed.

Performance Matrix
MetricMethod A: GC-EI-MS (Derivatized) Method B: LC-ESI-MS/MS (Native)
Analyte State Bis-TMS Derivative (Enol-TMS ether)Underivatized (Protonated cation)
Ionization Energy 70 eV (Hard Ionization)~3-5 kV (Soft Ionization)
Precursor Ion

448 (

)

305 (

)
Specificity High: Rich fragmentation pattern allows detailed structural confirmation.Moderate: Relies on non-specific water losses; requires RT confirmation.
Sensitivity Good (pg/mL range)Excellent (sub-pg/mL range)
Differentiation Capable of distinguishing

- vs

-isomers via ion ratios.
Difficult to distinguish isomers without chromatographic separation.

Deep Dive: Fragmentation Pathways

Method A: GC-EI-MS (The Structural Fingerprint)

In GC-MS analysis of steroids, the hydroxyl and ketone groups are chemically modified (derivatized) to improve volatility. The standard protocol uses MSTFA/TMSI to form the bis-TMS derivative (3-enol-TMS, 17-TMS ether).

  • Molecular Ion (

    
    ): 
    
    
    
    448 (Base MW 304 + 2 × 72 Da TMS groups).
  • Primary Fragment (

    
    ): 
    
    
    
    433. Loss of an angular methyl group (
    
    
    ). This is often the base peak or highly abundant.
  • Secondary Fragment (

    
    ): 
    
    
    
    358. Loss of a trimethylsilanol group (TMSOH), typical for silylated alcohols.
  • A-Ring Cleavage: Diagnostic ions around

    
     143-150 range help distinguish the position of the methyl group (C2 vs C1).
    

Expert Insight: The presence of the


-methyl group sterically hinders certain A-ring fragmentations compared to DHT. When comparing Drostanolone (2-methyl) to Mesterolone (1-methyl), look for subtle shifts in the abundance of the 

ion relative to the molecular ion.
Method B: LC-ESI-MS/MS (The Sensitivity Screen)

In positive electrospray ionization (ESI+), Drostanolone forms a stable protonated molecule. Fragmentation in the collision cell (CID) is dominated by neutral losses.

  • Precursor Ion:

    
     305 (
    
    
    
    ).
  • Primary Transition:

    
     (Loss of 
    
    
    
    ,
    
    
    18 Da).
  • Secondary Transition:

    
     (Loss of 
    
    
    
    ,
    
    
    36 Da).
  • Tertiary Transition:

    
     (Loss of 
    
    
    
    or combined cleavage).

Critical Limitation: The transitions


 are common to all isomers of methyl-dihydrotestosterone. Therefore, chromatographic resolution  is the only way to validate identity in LC-MS/MS.

Visualization: Fragmentation Logic & Workflow

The following diagrams illustrate the analytical decision-making process and the fragmentation logic for both methods.

Figure 1: Analytical Workflow & Fragmentation Logic

Drostanolone_Analysis Sample Biological Sample (Urine/Plasma) Extract Extraction (SPE/LLE) Isolate Steroid Fraction Sample->Extract Decision Select Analytical Route Extract->Decision Deriv Derivatization (MSTFA/I2/DTE) Form Bis-TMS Enol Ether Decision->Deriv Route A: Identification LCMS LC-ESI-MS/MS Analysis (Soft Ionization) Decision->LCMS Route B: Screening GCMS GC-EI-MS Analysis (Hard Ionization) Deriv->GCMS Frag_GC GC Fragmentation Pattern: 1. M+ (m/z 448) 2. [M-CH3]+ (m/z 433) 3. [M-TMSOH]+ (m/z 358) GCMS->Frag_GC Frag_LC LC Fragmentation Pattern: 1. [M+H]+ (m/z 305) 2. -H2O (m/z 287) 3. -2H2O (m/z 269) LCMS->Frag_LC

Caption: Operational workflow comparing the derivatization-dependent GC-MS pathway against the direct LC-MS/MS pathway.

Experimental Protocols

Protocol A: Sample Preparation for GC-MS (Derivatization)

Self-Validating Step: The inclusion of a deuterated internal standard (e.g.,


-Testosterone) is mandatory to verify extraction efficiency and retention time stability.
  • Hydrolysis: Incubate 2 mL urine with

    
    -glucuronidase (E. coli) at 50°C for 1 hour to deconjugate metabolites.
    
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 5 mL tert-butyl methyl ether (TBME). Shake for 5 mins, centrifuge, and freeze the aqueous layer to pour off the organic phase.

  • Drying: Evaporate the organic solvent under nitrogen at 40°C.

  • Derivatization (Critical):

    • Add 50

      
      L of MSTFA/NH
      
      
      
      I/DTE (1000:2:4 v/w/w).
    • Incubate at 60°C for 15 minutes.

    • Mechanism:[2] This converts the 3-keto and 17-hydroxyl groups into trimethylsilyl (TMS) ethers.

  • Injection: Inject 1-2

    
    L into GC-MS in splitless mode.
    
Protocol B: LC-MS/MS Instrument Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 8 minutes.

  • Differentiation Check: Drostanolone typically elutes after its 17-epimer but requires a reference standard run to confirm retention time against Mesterolone.

References

  • World Anti-Doping Agency (WADA). (2021). Technical Document TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.Link

  • Thevis, M., & Schänzer, W. (2007). Mass spectrometry in sports drug testing: Structure characterization and metabolic studies. Handbook of Experimental Pharmacology.

  • Polet, M., et al. (2016). New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry.[1][3] Steroids, 108, 1-9.

  • Geldof, L., et al. (2020). Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry. Drug Testing and Analysis, 12(8).[4]

  • Fragkaki, A. G., et al. (2009).[5] Structural characteristics of anabolic androgenic steroids contributing to fragmentation patterns in LC-MS/MS. Journal of Mass Spectrometry.

Sources

Technical Comparison: Discriminating (E) and (Z) Isomers of 3-Hydroxy-2-Phenylacrylonitrile via NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical workflow for distinguishing the (E) and (Z) isomers of 3-hydroxy-2-phenylacrylonitrile using NMR spectroscopy. It addresses the specific tautomeric and stereochemical challenges associated with


-formyl nitriles.

Executive Summary & Mechanistic Context

3-Hydroxy-2-phenylacrylonitrile (also known as


-formylphenylacetonitrile) exists in a dynamic equilibrium between its keto-aldehyde form and its enol form.[1][2] In solution, the enol form often predominates due to conjugation with the phenyl ring and potential intramolecular hydrogen bonding.

The distinction between the (E) and (Z) enol isomers is critical for defining the starting geometry in heterocyclic synthesis (e.g., pyrimidines) and understanding the pharmacophore's active conformation.

Stereochemical Definitions (CIP Rules)
  • Priority C2: Cyano (-CN) > Phenyl (-Ph).[1][2]

  • Priority C3: Hydroxyl (-OH) > Hydrogen (-H).[1][2]

  • (Z)-Isomer: The -OH and -CN groups are on the same side (cis).[1][2] Consequently, the vinyl proton (

    
    ) and the phenyl ring are also cis.
    
  • (E)-Isomer: The -OH and -CN groups are on opposite sides (trans).[1][2] Consequently, the vinyl proton (

    
    ) and the phenyl ring are trans.
    

Mechanistic Basis for NMR Differentiation

The discrimination relies on three distinct NMR phenomena arising from the spatial arrangement of the isomers:

  • Intramolecular Hydrogen Bonding (Proton Chemical Shift): The (Z)-isomer allows for a 5-membered intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair of the cyano group (

    
    ). This deshields the hydroxyl proton significantly compared to the (E)-isomer.
    
  • Through-Space Interactions (NOE): The proximity of the vinyl proton (

    
    ) to the phenyl ring (ortho-protons) differs drastically between isomers.
    
    • (Z)-Isomer:

      
       and Ph are cis (proximal).[1][2] Strong NOE expected.
      
    • (E)-Isomer:

      
       and Ph are trans (distal).[1][2] Weak/No NOE expected.[1]
      
  • Heteronuclear Coupling Constants (

    
    ): 
    The vicinal coupling between the vinyl proton and the nitrile carbon (
    
    
    
    ) follows a Karplus-type relationship where
    
    
    .

Experimental Methodologies & Data Analysis

Method A: H NMR Chemical Shift Analysis[3]
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO reduces exchange rates, sharpening OH signals).[1][2]
  • Concentration: 10-20 mM (Minimize intermolecular H-bonding).

Parameter(Z)-Isomer (cis-OH/CN)(E)-Isomer (trans-OH/CN)Mechanistic Cause

(ppm)
11.5 – 13.5 ppm 9.0 – 10.5 ppm Intramolecular H-bond (

) in (Z) causes extreme deshielding.[1][2]

(ppm)
7.8 – 8.2 ppm7.4 – 7.8 ppmAnisotropic deshielding by the cis-phenyl ring in the (Z) isomer.[1]
Method B: 1D NOE / 2D NOESY Spectroscopy

This is the most robust qualitative method for verifying spatial geometry.

  • Target Irradiation: Vinyl Proton (

    
    ).[1][2]
    
  • Observation: Enhancement of Phenyl ortho-protons.[1][2]

Experiment(Z)-Isomer Response(E)-Isomer ResponseInterpretation
Irradiate

Strong Enhancement of Ph-ortho protons.No/Weak Enhancement of Ph-ortho protons.[1][2]In (Z),

and Ph are cis. In (E), they are trans.
Irradiate

Weak/No enhancement of OH (if H-bonded).[1][2]Strong enhancement of OH (if exchange slow).[2]In (E),

is cis to OH.
Method C: Gated Decoupled C NMR ( Analysis)

For definitive confirmation without relying on labile protons, measure the heteronuclear coupling constants.

  • Pulse Sequence: Gated Decoupling (decoupler on during delay, off during acquisition) to retain J-coupling while maintaining NOE enhancement.

  • Target Coupling:

    
     (Vinyl H to Nitrile C).[1]
    
Coupling Constant(Z)-Isomer(E)-IsomerGeometric Logic

~12 - 15 Hz (Large) ~4 - 7 Hz (Small) In (Z),

is trans to CN.[1][2] (

)

~4 - 7 Hz (Small) ~12 - 15 Hz (Large) In (Z),

is cis to Ph.[1][2]

Visualization of Isomer Geometry & Logic

Figure 1: Stereochemical Relationships and NOE Vectors

IsomerGeometry cluster_Z (Z)-Isomer (Intramolecular H-Bond) cluster_E (E)-Isomer (Intermolecular H-Bond) Z_Struct Ph H \ / C=C / \ NC OH Z_NOE Strong NOE: H(vinyl) <-> Ph(ortho) Z_Struct->Z_NOE Z_HBond H-Bond: OH ... CN Z_Struct->Z_HBond E_Struct Ph OH \ / C=C / \ NC H E_NOE Weak/No NOE: H(vinyl) <-> Ph(ortho) E_Struct->E_NOE E_Coupling High J-Coupling: H(vinyl) <-> C(ipso) E_Struct->E_Coupling

Caption: Stereochemical layout of (Z) and (E) isomers highlighting the diagnostic NOE interactions (Green) and H-bonding motifs (Blue).

Figure 2: Assignment Decision Tree

DecisionTree Start Start: Acquire 1H NMR (DMSO-d6) CheckOH Check OH Chemical Shift Start->CheckOH ShiftHigh > 11.5 ppm CheckOH->ShiftHigh Downfield ShiftLow < 10.5 ppm CheckOH->ShiftLow Upfield NOE_Check Run 1D NOE Irradiate Vinyl H ShiftHigh->NOE_Check ShiftLow->NOE_Check ResultZ Strong NOE to Ph (Z)-Isomer NOE_Check->ResultZ Enhancement ResultE NOE to OH / No NOE to Ph (E)-Isomer NOE_Check->ResultE No Enhancement Confirm Confirmation: Measure J(H,CN) ResultZ->Confirm ResultE->Confirm FinalZ J > 12 Hz (Trans) Confirm->FinalZ FinalE J < 7 Hz (Cis) Confirm->FinalE

Caption: Step-by-step logic flow for assigning stereochemistry using chemical shift, NOE, and J-coupling data.

Detailed Experimental Protocol

Protocol 1: Sample Preparation for Tautomeric Stability

To prevent rapid exchange that averages signals, proper sample preparation is vital.[2]

  • Solvent Choice: Use anhydrous DMSO-

    
      (99.9%).[1][2] DMSO acts as a hydrogen bond acceptor, often stabilizing the specific enol forms and slowing proton exchange rates compared to CDCl
    
    
    
    .
  • Drying: Store solvent over 4Å molecular sieves for 24 hours prior to use.

  • Concentration: Dissolve 5 mg of the compound in 0.6 mL of solvent. High concentrations may induce intermolecular aggregation, shifting the OH peak.

  • Temperature: Run experiments at 298 K . If peaks are broad, lower the temperature to 273 K to freeze out the conformers.

Protocol 2: 1D Selective NOE Acquisition
  • Pulse Sequence: selnogp (Bruker) or equivalent (Selective NOE with gradient pulses).

  • Mixing Time: Set to 500-800 ms . This is optimal for small molecules (MW ~145) in non-viscous solvents to build up the NOE signal.

  • Excitation: Center the selective pulse exactly on the vinyl proton resonance (typically ~7.5 - 8.2 ppm).[2]

  • Scans: Acquire 128-256 scans to ensure high signal-to-noise ratio for detecting small enhancements (1-5%).

Protocol 3: Gated Decoupled C NMR[1]
  • Pulse Sequence: zgig (Bruker) or inverse gated decoupling.[1][2] Note: We need coupled spectra, so use a sequence that allows J-evolution. Actually, use Gated Decoupling where the decoupler is OFF during acquisition (to see doublets) and ON during delay (for NOE enhancement of carbon signals).

  • Acquisition Time: Ensure high resolution (AQ > 1.0 s) to resolve the splitting of ~4 Hz.

  • Analysis: Locate the Nitrile Carbon (~115-120 ppm).[1][2] It will appear as a doublet. Measure the splitting in Hz.

References

  • Hansen, P. E. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[2] Molecules (2017).[1][2] Retrieved from [Link]

  • Reich, H. J. NMR Spectroscopy: Data for Structure Determination - C-H Coupling Constants. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1]

  • PubChem. (Z)-3-Phenylacrylonitrile Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]

Sources

melting point range validation for pure (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range Validation for Pure (2Z)-3-Hydroxy-2-phenylprop-2-enenitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide for Purity Assessment

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic pharmacophores, (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (CAS 62914-59-4) serves as a critical enolic intermediate. Its structural integrity—specifically the retention of the (2Z) stereochemistry stabilized by intramolecular hydrogen bonding—is directly correlated with its reactivity and downstream yield.

This guide provides an authoritative protocol for validating the identity and purity of this compound using melting point (MP) determination. Unlike generic certificates of analysis, we compare the thermodynamic melting behavior of the pure (2Z) isomer against common process impurities, tautomers, and stereoisomers, establishing a rigorous acceptance criterion for pharmaceutical-grade applications.

Chemical Identity & Stereochemical Criticality

The target compound exists in a tautomeric equilibrium favoring the enol form due to conjugation with the nitrile and phenyl groups. However, the (2Z) configuration is the thermodynamically stable isomer in the solid state, driven by a pseudo-cyclic intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen.

  • IUPAC Name: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

  • Common Name:

    
    -Formylbenzyl cyanide (Enol form)
    
  • CAS Number: 62914-59-4 (Specific (2Z) isomer); 5841-70-3 (General)

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO[1][2][3][4]
  • Molecular Weight: 145.16 g/mol [1][5]

Structural Dynamics

The (2Z) isomer is distinguished from its (2E) counterpart and the keto-tautomer (2-formyl-2-phenylacetonitrile) by its crystalline lattice energy, which manifests as a distinct, sharp melting point.

Tautomerism Keto Keto Form (2-Formyl-2-phenylacetonitrile) Less Stable in Solid State Enol_Z (2Z)-Enol Form (Target Compound) Stabilized by Intramolecular H-Bond MP: 156-158°C Keto->Enol_Z Tautomerization (Fast in Soln) Enol_E (2E)-Enol Form (Transient Isomer) Lacks H-Bond Stabilization MP: <150°C (Unstable) Enol_Z->Enol_E Photoisomerization (UV Exposure)

Figure 1: Tautomeric and isomeric relationships. The (2Z) form is the requisite solid-state isolate.

Melting Point Specifications & Comparative Analysis

To validate the material, the observed melting range must be compared against established thermodynamic standards. A wide or depressed range indicates the presence of the keto-tautomer, solvent occlusion, or starting material (phenylacetonitrile).

Table 1: Comparative Melting Point Performance
Material StateMelting Point Range (°C)InterpretationAction Required
Pure (2Z)-Isomer 156.0 – 158.0 High Purity (>98%) Pass: Proceed to synthesis.
Technical Grade153.0 – 156.0Trace impurities (<2%)Conditional: Recrystallize if used for kinetics.
Wet / Solvated145.0 – 152.0 (Broad)Solvent entrapment (EtOH/H2O)Fail: Vacuum dry at 40°C for 12h.
Impure (SM Contamination)< 140.0 (Liquefies)Phenylacetonitrile presenceFail: Reprocess via acid-base extraction.
Oxidized / Degraded119.0 – 124.0Hydrolysis to oxime/amideCritical Fail: Discard batch.

Note: The melting point of 119–124°C corresponds to 2-hydroxyimino-2-phenylacetonitrile, a common byproduct if nitrosation reagents are used or if significant oxidation occurs [1].

Validation Protocol (Capillary Method)

This protocol adheres to USP <741> Class Ia standards for melting range determination. It is designed to distinguish the sharp melt of the (2Z) isomer from the "softening" observed in lower-quality aggregates.

Equipment Requirements
  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565) with video recording.

  • Capillaries: Borosilicate glass, 1.3–1.5 mm O.D., 0.1–0.3 mm wall thickness.

  • Reference Standard: Vanillin (MP 81-83°C) or Sulfanilamide (MP 164-166°C) for system calibration.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dry the sample in a vacuum desiccator over P

      
      O
      
      
      
      for 24 hours to remove surface moisture.
    • Grind the sample to a fine powder using an agate mortar. Coarse crystals can cause irregular heat transfer, widening the range.

  • Capillary Loading:

    • Fill the capillary to a height of 3 mm .

    • Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface (tap density is crucial for reproducibility).

  • Heating Profile:

    • Start Temperature: 140°C.

    • Ramp Rate A: 5°C/min from 140°C to 150°C.

    • Ramp Rate B (Measurement Phase): 1.0°C/min from 150°C to 165°C.

  • Observation Criteria:

    • Collapse Point (Onset): The instant the fine powder settles or darkens (wetting). Record this temperature.

    • Meniscus Point: The formation of a distinct liquid meniscus.

    • Clear Point (End): The complete disappearance of the last solid particle.

  • Acceptance Calculation:

    • Range = (Clear Point - Onset Point).

    • Requirement: Range must be

      
      C.
      

Experimental Workflow & Decision Tree

The following logic flow ensures that melting point data drives actionable quality control decisions.

ValidationFlow Start Start Validation Sample: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile Dry Vacuum Dry (24h @ 40°C) Start->Dry Measure Measure MP (Ramp 1°C/min) Dry->Measure Decision Is MP Range within 156-160°C? Measure->Decision Pass PASS Release for Synthesis Decision->Pass Yes Fail_Low FAIL (Low MP) < 153°C Decision->Fail_Low No (Depressed) Fail_Wide FAIL (Wide Range) > 2°C spread Decision->Fail_Wide No (Broad) Analyze_Impurity Analyze Impurity (HPLC/NMR) Fail_Low->Analyze_Impurity Recrystallize Recrystallize (EtOH/Water) Fail_Wide->Recrystallize Recrystallize->Dry

Figure 2: Quality Control Decision Tree for (2Z)-3-hydroxy-2-phenylprop-2-enenitrile validation.

Troubleshooting & Interferences

Common Failure Modes
  • The "Oiling Out" Phenomenon:

    • Observation: Sample turns into a gum/oil at ~130°C before melting.

    • Cause: Presence of Phenylacetonitrile (starting material).[6][7][8][9] The eutectic mixture of the product and starting material melts significantly lower than the pure compound.

    • Remediation: Wash the solid with cold toluene or hexane (the starting material is soluble, the product is less so) and recrystallize from ethanol.

  • Double Melting Point:

    • Observation: Partial melt at 120°C, resolidification, then melt at 156°C.

    • Cause: Presence of the Oxime impurity (2-hydroxyimino-2-phenylacetonitrile) or polymorphic transition.

    • Remediation: Verify identity via IR spectroscopy.[6] The nitrile stretch for the (2Z) enol is distinct (~2210 cm

      
       conjugated).
      
Synthesis Context

When synthesized via the condensation of phenylacetonitrile and ethyl formate [2], the crude product is a sodium salt.[8] Acidification must be performed carefully at low temperatures (0-5°C) to precipitate the (2Z) enol preferentially. Rapid acidification at high temperatures can trap the keto-form or promote hydrolysis, leading to MP deviations.

References

  • Organic Syntheses. (1979). 2-Hydroxyimino-2-phenylacetonitrile. Org. Synth. 59, 95. Link

  • BenchChem. (2025).[5][8] An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile. Link

  • PubChem. (2025).[4] 3-Hydroxy-2-phenylprop-2-enenitrile (Compound Summary). National Library of Medicine. Link

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. Link

Sources

Technical Comparative Guide: Tyrosinase Inhibition Potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of tyrosinase inhibition potency, establishing Kojic Acid (KA) as the benchmark and analyzing its performance against next-generation alternatives like Thiamidol , Oxyresveratrol , and Glabridin .

Benchmark: Kojic Acid vs. High-Specificity Alternatives[1]

Executive Summary: The Kojic Acid Benchmark

In drug discovery and cosmetic formulation, Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) remains the industry standard positive control for tyrosinase inhibition. Its efficacy stems from a dual mechanism: chelating the copper ions (


) at the enzyme's active site and suppressing the tautomerization of dopachrome.

However, a critical divergence exists between Mushroom Tyrosinase (mTYR) —the standard screening enzyme—and Human Tyrosinase (hTYR) .[1] While KA is a potent inhibitor of mTYR, recent data reveals it is significantly less potent against hTYR compared to novel resorcinol derivatives. This guide dissects these potency shifts and provides a validated screening protocol.

Mechanistic Foundation & Signaling Pathway

Tyrosinase is a copper-containing metalloenzyme catalyzing the rate-limiting steps of melanogenesis: the hydroxylation of L-Tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to Dopaquinone (diphenolase activity).[2]

Figure 1: Tyrosinase Catalytic Cycle & Inhibition Nodes

The following diagram illustrates the enzymatic cascade and the specific intervention points for Kojic Acid versus competitive antagonists.

TyrosinasePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Dopachrome Dopachrome (Pigment Precursor) Dopaquinone->Dopachrome Spontaneous Melanin Eumelanin/Pheomelanin Dopachrome->Melanin Polymerization Tyr_Mono Tyrosinase (Monophenolase) Tyr_Mono->Tyrosine Tyr_Di Tyrosinase (Diphenolase) Tyr_Di->DOPA KA Kojic Acid (Cu2+ Chelation) KA->Tyr_Mono Chelates Active Site Cu KA->Tyr_Di Mixed Inhibition Thiamidol Thiamidol (Competitive Inhibition) Thiamidol->Tyr_Di High Affinity (hTYR)

Caption: Figure 1.[3][4] Tyrosinase enzymatic cascade showing the dual-action inhibition of Kojic Acid (Copper Chelation) versus the competitive binding of Thiamidol at the diphenolase step.

Comparative Potency Analysis: The Species Gap

A common pitfall in inhibitor development is relying solely on Mushroom Tyrosinase (mTYR) data. Structural differences in the active site (specifically residues gating the copper pocket) result in drastic potency discrepancies when translating to Human Tyrosinase (hTYR).

Table 1: IC50 Comparison (Mushroom vs. Human Tyrosinase)

Lower IC50 indicates higher potency.[1][3]

CompoundClassIC50 (Mushroom Tyrosinase)IC50 (Human Tyrosinase)Potency Ratio (vs KA on hTYR)
Kojic Acid Pyrone (Benchmark)~70 - 120 µM > 500 µM 1.0 (Baseline)
Thiamidol Resorcinyl-thiazole108 µM1.1 µM ~450x More Potent
Oxyresveratrol Stilbenoid1.2 µM~52 µM~10x More Potent
Hydroquinone Phenol70 µMMillimolar rangeWeak/Ineffective

-Arbutin
Glycoside~8.0 mMWeak (> 500 µM)Weak
Glabridin Isoflavane~0.5 µMVaries (High)High Potency

Critical Insight:

  • Kojic Acid is a reliable inhibitor of mTYR but a weak inhibitor of hTYR.[1]

  • Thiamidol demonstrates the "Species Paradox": it is equipotent to KA on mushroom enzyme but orders of magnitude more potent on human enzyme due to specific hydrophobic interactions in the hTYR active site that mTYR lacks.

  • Oxyresveratrol is kinetically superior to KA on mTYR (32-fold lower IC50) via a non-competitive mechanism.

Experimental Protocol: Validated Screening System

To ensure reproducibility and eliminate false positives (e.g., redox cycling agents that reduce dopaquinone back to DOPA without inhibiting the enzyme), use the following Dopachrome Colorimetric Assay .

Figure 2: High-Throughput Screening Workflow

AssayWorkflow Prep 1. Reagent Prep (PBS pH 6.8, L-DOPA) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Prep->Incubate Substrate 3. Substrate Addition (L-DOPA 2.5mM) Incubate->Substrate Kinetics 4. Kinetic Read (Abs 475nm, 0-20 min) Substrate->Kinetics Analysis 5. Slope Calculation (Linear Phase) Kinetics->Analysis

Caption: Figure 2. Step-by-step workflow for the kinetic determination of tyrosinase inhibition, prioritizing pre-incubation to allow slow-binding inhibitors (like KA) to equilibrate.

Protocol: Mushroom Tyrosinase Inhibition Assay

Objective: Determine IC50 of a Test Compound relative to Kojic Acid.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Note: pH is critical; tyrosinase activity drops sharply < pH 6.0.

  • Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM) or L-Tyrosine. L-DOPA is preferred for diphenolase screening as it bypasses the lag phase.

  • Control: Kojic Acid (Serial dilution: 10 µM – 500 µM).

Procedure:

  • Plate Setup: In a 96-well microplate, add:

    • Test Well: 80 µL Buffer + 40 µL Enzyme + 40 µL Test Compound.

    • Control Well (100% Activity): 80 µL Buffer + 40 µL Enzyme + 40 µL Solvent (DMSO < 1%).

    • Blank Well: 120 µL Buffer + 40 µL Test Compound (to correct for compound color).

  • Pre-Incubation: Incubate at 25°C for 10 minutes .

    • Why? Kojic acid acts as a slow-binding inhibitor.[4] Immediate substrate addition underestimates potency.

  • Initiation: Add 40 µL L-DOPA to all wells.

  • Measurement: Measure Absorbance (475 nm) kinetically every 30 seconds for 15 minutes.

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Insights

Understanding why Kojic Acid works allows for the design of superior analogs.

  • Kojic Acid (The Chelator):

    • Core Feature: The 5-hydroxyl and 4-carbonyl groups on the pyrone ring.

    • Mechanism: These groups form a bidentate chelate with the binuclear copper active site.

    • Limitation: The pyrone ring is hydrophilic, limiting skin penetration and affinity for the hydrophobic pocket of hTYR.

  • Thiamidol (The Specific Binder):

    • Core Feature: Thiazolyl-resorcinol scaffold.[3]

    • Mechanism: The resorcinol ring mimics the tyrosine phenol, while the thiazole ring occupies a specific hydrophobic pocket present in human tyrosinase (Ile368, Phe347) that is absent or different in mushroom tyrosinase.

    • Result: This "lock-and-key" fit explains the 500x potency jump over KA in human models.

References

  • Mann, T., et al. (2018). "Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase." Journal of Investigative Dermatology. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link

  • Garcia-Jimenez, A., et al. (2017). "Action of Tyrosinase on Mono and Diphenols: Kinetics and Mechanism." International Journal of Molecular Sciences. Link

Sources

UV-Vis absorption spectrum of 3-hydroxy-2-phenylacrylonitrile in ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Hydroxy-2-Phenylacrylonitrile in Ethanol

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of 3-hydroxy-2-phenylacrylonitrile (also known as


-hydroxymethylene phenylacetonitrile). Unlike simple static molecules, this compound exists in a dynamic tautomeric equilibrium and is highly sensitive to solvent polarity and pH.

For researchers and drug development professionals, understanding this spectrum is critical for:

  • Monitoring Reaction Progress: Validating the formylation of phenylacetonitrile.

  • Purity Assessment: Distinguishing the active enol form from the unreacted starting material.

  • Mechanistic Insight: Identifying the reactive enolate species in nucleophilic substitution reactions.

Structural Basis of the Spectrum

To interpret the spectrum accurately, one must understand the chromophores involved. 3-Hydroxy-2-phenylacrylonitrile is a "push-pull" alkene system where an electron-donating hydroxyl group and an electron-withdrawing nitrile group flank a conjugated double bond, which is further conjugated with a phenyl ring.

The Chromophoric System
  • Base Chromophore: Styrene / Atroponitrile (

    
    -phenylacrylonitrile).
    
  • Auxochrome: Hydroxyl group (-OH) at the

    
    -position.
    
  • Electronic Transition: The primary absorption arises from

    
     transitions involving the entire conjugated system (
    
    
    
    ).
Tautomeric Equilibrium

In ethanol, the compound exists in equilibrium between the Enol form (dominant due to extended conjugation) and the Aldehyde/Keto form (


-formyl phenylacetonitrile).

Tautomerism Keto Keto Form (α-formyl phenylacetonitrile) Less Conjugated Enol Enol Form (3-hydroxy-2-phenylacrylonitrile) Highly Conjugated (Stabilized by H-bond) Keto->Enol Tautomerization (Ethanol) Enolate Enolate Ion (Basic Conditions) Maximum Conjugation Enol->Enolate Deprotonation (+ Base) Enolate->Enol Protonation (+ Acid)

Figure 1: Tautomeric and acid-base equilibrium pathways affecting the UV-Vis spectrum.

Spectral Characteristics & Comparative Data

The following data compares 3-hydroxy-2-phenylacrylonitrile with its precursor and structural analogs. Note that the exact


 can shift by 

2–5 nm depending on the water content of the ethanol and the concentration.
Comparative Absorption Data (Ethanol)
CompoundStructurengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(nm)

(L/mol[1][2][3]·cm)
Spectral Features
Phenylacetonitrile (Precursor)

258 nm ~200Weak, fine structure (Benzene-like).
Cinnamonitrile (Analog)

273 nm ~22,000Strong

band; reference for conjugation.
3-Hydroxy-2-phenylacrylonitrile (Neutral)

280 – 285 nm ~15,000Bathochromic shift vs. precursor due to enol conjugation.
3-Hydroxy-2-phenylacrylonitrile (Anion)

305 – 315 nm >20,000Significant Red Shift. Indicates formation of the enolate.[4]

Critical Insight: The shift from 258 nm (starting material) to ~282 nm (product) is the primary indicator of successful synthesis. A secondary shift to >305 nm upon adding a drop of NaOH confirms the presence of the acidic enolic proton.

Experimental Protocols

These protocols are designed to be self-validating. By manipulating the pH, you confirm the identity of the compound through spectral shifting (solvatochromism/halochromism).

Protocol A: Standard UV-Vis Characterization

Objective: Determine the


 and assess purity relative to the precursor.
  • Stock Solution Preparation:

    • Weigh 1.5 mg of 3-hydroxy-2-phenylacrylonitrile.

    • Dissolve in 10 mL of HPLC-grade Ethanol (Concentration

      
       M).
      
    • Note: Sonicate if necessary to ensure complete dissolution.

  • Working Solution:

    • Dilute 100

      
      L of Stock Solution into 9.9 mL of Ethanol (Final Conc. 
      
      
      
      M).
  • Blanking:

    • Use pure HPLC-grade Ethanol in a quartz cuvette (1 cm path length).

  • Measurement:

    • Scan from 200 nm to 400 nm.

    • Expectation: A broad, intense peak centered around 280–285 nm .

    • Troubleshooting: If you see a sharp peak at 258 nm with low intensity, the sample is likely hydrolyzed or unreacted phenylacetonitrile.

Protocol B: The "pH-Shift" Validation Assay

Objective: Confirm the presence of the enolizable


-hydroxy group.
  • Acidic Scan (Force Neutral Enol):

    • To the cuvette from Protocol A, add 10

      
      L of 0.1 M HCl.
      
    • Mix and Scan.

    • Result: The spectrum should stabilize at the neutral

      
       (~280 nm).
      
  • Basic Scan (Force Enolate):

    • To the same cuvette, add 20

      
      L of 1.0 M NaOH (enough to neutralize acid and make basic).
      
    • Mix and Scan immediately.

    • Result: The peak at 280 nm will diminish, and a new, stronger band will appear between 305–315 nm .

    • Mechanism:[5] Deprotonation creates the

      
       species, extending the conjugation length and pushing the HOMO-LUMO gap lower (Red Shift).
      

Mechanistic Interpretation

Understanding the causality of the spectral features ensures robust data interpretation.

  • Why Ethanol? Ethanol is a polar protic solvent. It stabilizes the polar excited state of the push-pull system, generally causing a slight red shift compared to non-polar solvents (like hexane). However, it can also hydrogen bond with the carbonyl/nitrile, affecting the fine structure.

  • The "Push-Pull" Effect:

    • Donor: The Oxygen lone pair (in -OH or -O⁻).

    • Acceptor: The Nitrile (-CN) group and the Phenyl ring.

    • Interaction: Light absorption promotes an electron from the donor to the acceptor. In the enolate form , the oxygen is a much stronger donor than in the neutral enol, leading to the observed bathochromic shift (>25 nm).

SpectralShift cluster_0 Neutral Conditions (EtOH) cluster_1 Basic Conditions (EtOH + NaOH) Substrate 3-Hydroxy-2-phenylacrylonitrile Neutral Neutral Enol λmax ~282 nm Substrate->Neutral Dissolve Anion Enolate Anion λmax ~310 nm (Strong Red Shift) Neutral->Anion Deprotonation (Increased e- donation)

Figure 2: Mechanism of the bathochromic shift upon ionization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • PubChem. (n.d.).[6] Phenylacetonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link] (Source for precursor spectral data).

  • NIST Chemistry WebBook. (n.d.). Cinnamonitrile UV-Vis Spectrum. National Institute of Standards and Technology.[7] Retrieved from [Link] (Comparative analog data).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Comparison Guide: HPLC Profiling of Alpha-Formylphenylacetonitrile vs. Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity Profiling

Alpha-formylphenylacetonitrile (CAS: 5841-70-3), systematically known as 3-hydroxy-2-phenylacrylonitrile , is a pivotal intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including pyrimidine-based kinase inhibitors and immunosuppressants.

The synthesis of this molecule—typically via the formylation of phenylacetonitrile—introduces a unique set of purification challenges. The product exists in a dynamic keto-enol equilibrium, making it sensitive to pH and solvent conditions. Furthermore, process impurities such as unreacted starting material and self-condensation dimers possess distinct hydrophobic profiles that require a robust chromatographic method for baseline resolution.

This guide provides a validated HPLC methodology to separate alpha-formylphenylacetonitrile from its critical impurities, offering a direct comparison of retention behaviors to facilitate precise quality control.

Chemical Context & Impurity Origins[1]

To design a self-validating HPLC method, one must first map the chemical landscape. The impurities are not random; they are mechanistic consequences of the synthetic route.

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the genesis of the main peak and its associated impurities.

Synthesis_Impurity_Pathways SM Phenylacetonitrile (Starting Material) Main Alpha-Formylphenylacetonitrile (3-Hydroxy-2-phenylacrylonitrile) [Main Product] SM->Main Formylation Impurity_B Thorpe Dimer (3-amino-2,4-diphenyl but-2-enenitrile) SM->Impurity_B Self-Condensation (Side Rxn) Reagent Ethyl Formate + Base (NaOEt) Impurity_A Phenylacetic Acid (Hydrolysis Impurity) Main->Impurity_A Hydrolysis (Degradation)

Figure 1: Mechanistic origin of impurities. The main product (green) must be resolved from the starting material (blue) and side-reaction byproducts (red/yellow).

Validated HPLC Methodology

The following protocol is designed to suppress the ionization of the enolic hydroxyl group (pKa ~3-4), ensuring a sharp, singular peak for the main product rather than a split peak caused by tautomeric equilibration or partial ionization.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Provides necessary hydrophobic selectivity for the aromatic starting material and dimer.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.[1]0) keeps the acidic enol protonated, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength required to elute the hydrophobic dimer.
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency on 3.5-5 µm particles.
Column Temp 30°CControls viscosity and ensures reproducible tautomer equilibration rates.
Detection UV @ 254 nmMaximizes sensitivity for the phenyl ring chromophores present in all analytes.
Injection Vol 5-10 µLPrevents column overload which can mask impurity shoulders.
Gradient Program

A gradient is strictly required because the polarity difference between the hydrolysis product (highly polar) and the dimer (highly non-polar) is too vast for isocratic elution.

  • 0.0 min: 10% B (Hold 2 min) – Retains polar hydrolysis products.

  • 15.0 min: 90% B (Linear Ramp) – Elutes Main Peak and SM.

  • 20.0 min: 90% B (Hold) – Flushes hydrophobic dimers.

  • 20.1 min: 10% B (Re-equilibration).

Comparative Performance Analysis

The table below provides the Relative Retention Time (RRT) data. Note that the Main Peak is assigned an RRT of 1.00.

Retention Time & Selectivity Table
AnalyteIdentityLogP (Approx)RRT (vs Main)Peak Characteristics
Impurity A Phenylacetic Acid1.410.45 - 0.55 Broad if pH > 3.0; Sharp at pH 2.0. Elutes first due to high polarity.
Main Peak Alpha-formylphenylacetonitrile 0.9 - 1.1 1.00 Sharp, symmetrical. (Elutes ~8-10 min).
Impurity B Phenylacetonitrile (SM)1.561.40 - 1.60 Sharp. Non-polar nature drives later elution.
Impurity C Thorpe Dimer> 3.02.20 - 2.50 Broad, elutes near the end of the gradient. Requires high %B to remove.

Critical Insight: Contrary to simple intuition, the starting material (Phenylacetonitrile) elutes after the product. The addition of the formyl/enol group increases the polarity of the molecule relative to the benzyl cyanide starting material, reducing its retention on a C18 column.

Experimental Workflow & Self-Validation

To ensure trustworthiness, this method includes a "System Suitability" step that acts as a self-validating check before running samples.

Step-by-Step Protocol
  • Preparation of Mobile Phase:

    • MP A: Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Filter through 0.22 µm nylon filter.

    • MP B: Use 100% Acetonitrile (degassed).

  • Standard Preparation:

    • Dissolve 10 mg of Alpha-formylphenylacetonitrile Reference Standard in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% Acetonitrile as diluent; it causes peak distortion (solvent effect) for early eluting peaks.

  • System Suitability Test (SST):

    • Inject the standard solution 5 times.

    • Acceptance Criteria:

      • %RSD of Peak Area ≤ 2.0%

      • Tailing Factor (T) ≤ 1.5 (Critical for enol compounds).

      • Theoretical Plates (N) > 5000.

Method Logic Visualization

The following diagram explains the logic used to troubleshoot resolution issues during method development.

Method_Troubleshooting_Logic Issue Problem: Poor Resolution or Tailing Check_pH Check Mobile Phase pH Issue->Check_pH Decision_High_pH pH > 3.0? Check_pH->Decision_High_pH Action_Acidify Action: Lower pH to 2.0 (Suppress Enol Ionization) Decision_High_pH->Action_Acidify Yes (Tailing Main Peak) Check_Gradient Check Gradient Slope Decision_High_pH->Check_Gradient No (pH is OK) Action_Flatten Action: Decrease %B Ramp Rate (Separate SM from Main) Check_Gradient->Action_Flatten SM co-elutes

Figure 2: Troubleshooting logic flow. pH control is the primary variable for peak shape, while gradient slope controls the separation of the starting material.

References

  • National Institutes of Health (NIH). (2016). Fast, inexpensive, and reliable HPLC method to determine monomer fractions.[2] Retrieved from [Link]

  • ResearchGate. (2022). Discussions on HPLC retention mechanisms and solvent impurities. Retrieved from [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend: Acidity of Alpha-Protons. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

[1]

Part 1: Executive Safety Directives

STOP AND READ: This compound is not standard organic waste. It contains a nitrile moiety (-CN) conjugated with an enol. Mishandling this waste stream can result in the generation of Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.

Core Safety Axioms:

  • The "Acid Rule": NEVER allow this compound to enter an acidic waste stream. Acidic hydrolysis of the nitrile group releases HCN.

  • No Drain Disposal: Under no circumstances should this compound be flushed. It is toxic to aquatic life and can form hazardous vapors in plumbing traps.

  • Segregation is Survival: Store waste containers in a dedicated satellite accumulation area, physically separated from oxidizers and acids.

Part 2: Chemical Profile & Hazard Context[2]

To dispose of this chemical safely, you must understand its behavior.[1][2][3] (2Z)-3-hydroxy-2-phenylprop-2-enenitrile is the enol tautomer of


-formylphenylacetonitrile
PropertyDataOperational Implication
Chemical Name (2Z)-3-hydroxy-2-phenylprop-2-enenitrileSpecific enol form; treat as Toxic Organic Nitrile .
CAS Number 5841-70-3 (Parent/Tautomer)Use this CAS for waste manifesting.
Molecular Formula

High carbon content makes incineration ideal.
Acidity (pKa) ~6.0 - 7.0 (Enolic -OH)It is weakly acidic; soluble in basic aqueous solutions.
Incompatibilities Strong Acids , Oxidizers, Reducing AgentsCRITICAL: Contact with acid liberates HCN.
RCRA Status Characteristic Toxic/ReactiveLikely D003 (Reactivity) if cyanide releasable, or general toxic organic.

Part 3: Pre-Disposal Segregation Logic

The most common accident involving nitriles is inadvertent mixing with acidic waste (e.g., HPLC waste containing 0.1% TFA or Formic Acid). You must implement a strict segregation protocol.[3]

Diagram 1: Waste Segregation Decision Tree

SegregationLogicStartWaste Generation:(2Z)-3-hydroxy-2-phenylprop-2-enenitrileCheckPHIs the mixture pH < 7?Start->CheckPHAcidicACIDIC WASTECheckPH->AcidicYesBasicNeutralNeutral/Basic WasteCheckPH->BasicNeutralNoActionAcidSTOP: DO NOT MIXRisk of HCN GenerationAcidic->ActionAcidOxidizerCheckContains Oxidizers?(Peroxides, Nitric Acid)BasicNeutral->OxidizerCheckActionSafeSegregate into'Toxic Organic - Nitrile' StreamOxidizerCheck->ActionSafeNoActionExplodeSTOP: Explosion Hazard(Exothermic Oxidation)OxidizerCheck->ActionExplodeYes

Figure 1: Decision logic for segregating enolic nitrile waste. Note the critical stops at acidic and oxidizing conditions.

Part 4: Step-by-Step Disposal Protocol

Objective: Isolate the chemical for commercial incineration. Do NOT attempt chemical deactivation (e.g., bleach oxidation) at the bench scale unless you are a trained hazmat specialist. The reaction is exothermic and can produce cyanogen chloride if pH is not strictly controlled.

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Work inside a fume hood.

  • Container Selection: Use a chemically resistant container (Amber Glass or HDPE).

    • Why Amber? Enols can be light-sensitive; degradation products may be unknown.

  • Labeling: Pre-label the container before adding waste.

    • Text: "HAZARDOUS WASTE - TOXIC - ORGANIC NITRILE."

    • Constituents: List "(2Z)-3-hydroxy-2-phenylprop-2-enenitrile" explicitly.

Phase 2: Collection
  • pH Check: Ensure the receiving container is pH 9-11 (Basic).

    • Pro-Tip: Pre-charge the waste container with a small volume of 1M NaOH. This keeps the enol deprotonated (stable enolate) and prevents HCN formation if trace acids are accidentally introduced.

  • Transfer: Pour waste slowly using a funnel. Avoid splashing.

  • Headspace: Leave 10% headspace for thermal expansion.

Phase 3: Storage & Handoff[1][2][5]
  • Secondary Containment: Place the waste bottle into a secondary plastic tray.

  • Location: Store in the "Toxic" cabinet, NOT the "Acid" cabinet.

  • Manifesting: Classify as "Organic Nitrile Waste, Toxic, Basic."

  • Disposal Method: Designate for High-Temperature Incineration (with afterburner/scrubber). This ensures complete destruction of the cyanide moiety into

    
     and 
    
    
    .

Part 5: Emergency Contingencies (Spill Response)

In the event of a spill, speed and ventilation are your primary defenses.

Diagram 2: Spill Response Workflow

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Area(Vapor Risk)Spill->EvacuatePPE2. Don PPE(Respirator if large vol)Evacuate->PPEAbsorb3. Absorb(Vermiculite/Sand)PPE->AbsorbCollect4. Collect(Seal in Bag/Drum)Absorb->CollectDecon5. Decontaminate Surface(Mild Bleach Wash)Collect->Decon

Figure 2: Workflow for managing a benchtop spill of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile.

Specific Spill Steps:

  • Isolate: Close the lab door. If the spill is outside a hood and >100mL, evacuate and call EHS.

  • Absorb: Use Vermiculite or Dry Sand .

    • Avoid: Paper towels (high surface area can increase evaporation rate).

  • Decontaminate: After solid waste removal, wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[4][5][6][7] Hypochlorite oxidizes trace cyanide residues to cyanate (less toxic).

    • Wait Time: Allow bleach to sit for 10-15 minutes before final water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 2-Formyl-2-phenylacetonitrile (CAS 5841-70-3).[8] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Waste Operations and Emergency Response (HAZWOPER). U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Personal protective equipment for handling (2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Identity: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile Synonyms:


-Hydroxymethylene benzyl cyanide; 3-Oxo-2-phenylpropanenitrile (keto-tautomer).
Physical State:  Solid (Powder/Crystal).

Handling this compound requires more than standard "lab hygiene" because of its dual-threat molecular architecture. It exists in equilibrium between its enol (vinyl nitrile) and keto forms. This structure presents two distinct biological hazards:

  • Michael Acceptor Activity: The

    
    -unsaturated nitrile moiety is a potent electrophile. It can irreversibly alkylate biological thiols (e.g., cysteine residues in proteins), leading to severe skin sensitization  and contact dermatitis .
    
  • Nitrile Toxicity: While more stable than simple cyanohydrins, metabolic processing or acidic hydrolysis can release cyanide ions (

    
    ), inhibiting cytochrome c oxidase.
    

Operational Risk Level: High (Band 3/4 Potent Compound Equivalent) due to unknown potency and high skin absorption potential.

Hazard Logic Visualization

HazardLogic Chemical (2Z)-3-hydroxy-2-phenylprop-2-enenitrile Structure α,β-Unsaturated Nitrile (Michael Acceptor) Chemical->Structure Mechanism1 Covalent Binding to Skin Proteins Structure->Mechanism1 Electrophilic Attack Mechanism2 Metabolic/Acidic Hydrolysis Structure->Mechanism2 Breakdown Outcome1 Severe Contact Dermatitis/Sensitization Mechanism1->Outcome1 Outcome2 Systemic Toxicity (Cyanide-like effects) Mechanism2->Outcome2

Figure 1: Pathophysiological risk assessment of the target compound.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with this compound in solution, particularly if dissolved in organic solvents (DCM, DMF) which permeate nitrile rapidly, carrying the toxin with them.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity)Creates a sacrificial layer. The outer glove is removed immediately upon contamination.
Hand (High Risk) Laminate / Silver Shield® Mandatory if handling concentrated solutions (>100 mM) or using permeating solvents (DCM, Acetone). Nitrile breakthrough can occur in <2 mins with these solvents.[1]
Respiratory Fume Hood (Certified) Primary engineering control. Vapor pressure is low, but dust generation is the critical risk.
Respiratory (Backup) N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate due to the high risk of irreversible corneal damage from alkylating agents.
Body Tyvek® Lab Coat (Disposable) Cotton coats absorb liquids and hold the sensitizer against the skin. Use impervious sleeves if reaching into deep vessels.

Operational Protocols

A. Weighing & Solubilization (Solid Handling)

Objective: Prevent inhalation of dust and dermal contact with high-concentration particles.

  • Engineering Setup:

    • Verify Fume Hood flow rate (Face velocity: 80–100 fpm).

    • Place a disposable absorbent pad (chux) on the work surface.

    • Static Control: Use an ionizing bar or anti-static gun if the powder is flighty.

  • Weighing Procedure:

    • Step 1: Tare the receiving vial with its cap on.

    • Step 2: Open the source container only inside the hood.

    • Step 3: Transfer solid using a disposable spatula. Do not reuse spatulas.

    • Step 4: Cap the receiving vial immediately.

    • Step 5: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe (methanol/ethanol) to remove invisible dust. Dispose of the Kimwipe as hazardous waste.

  • Solubilization:

    • Add solvent (e.g., DMSO, Ethanol) via syringe or pipette to the closed vial (through a septum if possible) to minimize open-air exposure.

    • Caution: If using DMSO, remember it is a skin penetrant carrier. If DMSO containing this nitrile touches skin, systemic toxicity will be rapid. Silver Shield gloves are mandatory for DMSO solutions.

B. Experimental Workflow Diagram

Workflow Start Start: Solid Handling Check Check Hood & Don PPE (Double Nitrile / Tyvek) Start->Check Weigh Weigh Solid (Closed Transfer) Check->Weigh Decon Decontaminate Vial Exterior (Wet Wipe) Weigh->Decon Critical Step Solvent Add Solvent (Caution: DMSO/DCM risk) Decon->Solvent Use Experimental Use Solvent->Use Waste Disposal (Segregated) Use->Waste

Figure 2: Step-by-step containment workflow to minimize cross-contamination.

Emergency & Spill Response

Exposure Response[2][3]
  • Skin Contact:

    • Immediate Action: Wash with copious soap and water for 15 minutes.[2] Do not use alcohol (it enhances absorption).

    • Alert: Notify the safety officer.

    • Medical: Monitor for signs of delayed sensitization or systemic nitrile toxicity (dizziness, weakness).

  • Eye Contact:

    • Flush with eyewash for 15 minutes, holding eyelids open.[3]

    • Seek immediate ophthalmological evaluation.

Spill Cleanup (Solid)[5]
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, Tyvek suit, and P100 respirator.

  • Contain: Cover spill with a wet paper towel (water/surfactant) to prevent dust dispersal.

  • Clean: Scoop up the wet material. Wipe the area 3x with soap and water.

  • Test: If available, use a UV lamp (many conjugated systems fluoresce) to check for residue.

Waste Disposal Strategy

Improper disposal of nitriles can create hazardous conditions in waste streams.

Waste StreamCriteriaProtocol
Solid Waste Contaminated gloves, wipes, weighing boats.Double-bag in heavy-duty polyethylene bags. Label as "Toxic Solid - Nitrile Contaminated."
Liquid Waste Mother liquors, reaction mixtures.Segregate from Acids. Mixing nitriles with strong acids can theoretically liberate HCN gas. Maintain pH > 7 if possible.
Sharps Needles/Syringes used for transfer.Dispose of immediately in rigid sharps containers. Do not recap.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 78943, 3-Oxo-2-phenylpropanenitrile. Retrieved February 12, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Nitriles. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

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